Cesium benzoate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
17265-04-2 |
|---|---|
Molecular Formula |
C7H5CsO2 |
Molecular Weight |
254.02 g/mol |
IUPAC Name |
cesium;benzoate |
InChI |
InChI=1S/C7H6O2.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
InChI Key |
BLUMOBPWAAOPOY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
Synonyms |
Benzoic acid cesium salt |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Cesium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of cesium benzoate (CsC₇H₅O₂). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Core Chemical and Physical Properties
This compound is an organic salt consisting of a cesium cation (Cs⁺) and a benzoate anion (C₇H₅O₂⁻).[1] Its properties are primarily dictated by the ionic bond between the alkali metal and the carboxylate group, as well as the characteristics of the aromatic ring. Key quantitative properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 17265-04-2 | [1][2][3][4] |
| Molecular Formula | C₇H₅CsO₂ | [1][2][3][4] |
| Molecular Weight | 254.02 g/mol | [1][2][3][4] |
| IUPAC Name | cesium;benzoate | [1][2] |
| Acidity (pKa of conjugate acid) | 4.202 (for Benzoic Acid) | [5] |
| Solubility | Soluble in polar solvents such as water and alcohol.[1] |
| Storage Conditions | Inert atmosphere, room temperature.[4] | |
Molecular Structure and Stability
The molecular structure of this compound is characterized by the ionic interaction between the large, electropositive cesium cation and the resonant-stabilized benzoate anion.[1] The negative charge on the benzoate anion is delocalized across the two oxygen atoms of the carboxylate group and the aromatic ring, which enhances its stability.[1]
Structural Characteristics:
-
Bonding: The primary bond is ionic, which contributes to its solubility in polar solvents.[1]
-
Geometry: The benzoate anion features a planar arrangement due to the sp² hybridization of the carbon atoms in the benzene ring and the carboxylate group.[1]
Stability and Decomposition: this compound is a stable compound under standard storage conditions.[4] However, it undergoes thermal decomposition at elevated temperatures. One source suggests decomposition begins at temperatures above 80°C, particularly when evaporating water during its synthesis.[6] At high temperatures, it can decompose to form benzene and cesium oxide.[1]
Caption: Thermal decomposition pathway of this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is centered around the benzoate anion, which can function as a nucleophile or a base.
-
Nucleophilic Substitution: As a source of the benzoate nucleophile, it can react with alkyl halides to form benzoate esters. This is a common application for metal benzoate salts in organic synthesis.[1]
-
Acylation Reactions: It can be used as a benzoate source in acylation reactions, reacting with acyl chlorides or anhydrides.[1]
-
Catalysis: Cesium salts, including this compound, are utilized in various organic reactions. For instance, cesium salts can act as catalysts in certain polymerization reactions by stabilizing charged intermediates.[1]
Caption: Role of this compound in nucleophilic substitution.
Experimental Protocols
A. Synthesis of this compound via Neutralization
The most common and straightforward synthesis of this compound involves the acid-base neutralization of benzoic acid with a cesium base, such as cesium hydroxide or cesium carbonate.[1][6]
Materials:
-
Benzoic acid (C₆H₅COOH)
-
Cesium hydroxide (CsOH) or Cesium carbonate (Cs₂CO₃)
-
Solvent (deionized water or ethanol)
Procedure:
-
Dissolve the cesium base (e.g., CsOH) in the chosen solvent (e.g., water) in a reaction vessel to form a clear solution.
-
In a separate vessel, dissolve benzoic acid in a minimal amount of the same solvent.
-
Gradually add the benzoic acid solution to the cesium base solution in stoichiometric amounts while stirring continuously.[1][6]
-
If necessary, gently heat the mixture (60°C to 100°C) to ensure the reaction goes to completion.[1]
-
Monitor the reaction. For a carbonate base, the reaction is complete when effervescence (CO₂ evolution) ceases. For a hydroxide base, the reaction can be monitored with a pH meter until neutral pH is achieved.
-
Once the reaction is complete, the solvent is removed to yield solid this compound. This is typically achieved via evaporation under reduced pressure to avoid thermal decomposition.[1][6]
-
The resulting solid can be further purified by recrystallization if necessary.
Caption: Experimental workflow for this compound synthesis.
Applications in Research and Development
This compound serves specialized roles in various scientific fields:
-
Organic Synthesis: It is primarily used as a reagent for introducing the benzoate group into molecules, particularly in the synthesis of esters.[1]
-
Materials Science: As an ionic compound containing a heavy alkali metal, it is of interest in studies related to ionic conductivity and the development of advanced materials.[1]
-
Catalysis: The cesium ion can influence reaction pathways, making this compound a candidate for catalytic applications.[1]
-
Analytical Chemistry: Its specific mass and properties can be utilized in mass spectrometry and chromatographic techniques for the analysis of organic compounds.[1]
References
- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 2. This compound | C7H5CsO2 | CID 23685552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. 17265-04-2|this compound|BLD Pharm [bldpharm.com]
- 5. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound [groups.google.com]
Synthesis of Cesium Benzoate from Benzoic Acid and Cesium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cesium benzoate from benzoic acid and cesium hydroxide. The information is compiled for professionals in research and development who require a detailed understanding of the synthesis, including experimental protocols, reaction parameters, and product characteristics.
Introduction
This compound (C₇H₅CsO₂) is an alkali metal salt of benzoic acid. It serves as a precursor and catalyst in various organic syntheses and is of interest in materials science.[1] The synthesis from benzoic acid and cesium hydroxide is a straightforward acid-base neutralization reaction, valued for its simplicity and high yield. This document outlines the fundamental principles and practical execution of this synthesis.
Chemical Reaction and Stoichiometry
The synthesis of this compound proceeds through the neutralization of the weak acid, benzoic acid (C₆H₅COOH), with the strong base, cesium hydroxide (CsOH). The reaction is typically carried out in a 1:1 molar ratio, yielding this compound and water as the sole byproduct.
Reaction Equation: C₆H₅COOH + CsOH → C₇H₅CsO₂ + H₂O[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and the product is provided in the table below for easy reference.
| Property | Benzoic Acid (C₆H₅COOH) | Cesium Hydroxide (CsOH) | This compound (C₇H₅CsO₂) |
| Molar Mass ( g/mol ) | 122.12 | 149.91 | 254.02[1][5] |
| Appearance | White crystalline solid | White, deliquescent solid | White solid |
| Melting Point (°C) | 122.4 | 272.3 | Data not available |
| Boiling Point (°C) | 249.2 | Decomposes | Data not available |
| Solubility in Water | Sparingly soluble | Very soluble | Soluble |
| CAS Number | 65-85-0 | 21351-79-1 | 17265-04-2[1][5] |
Experimental Protocol
4.1. Materials and Equipment
-
Benzoic Acid (C₆H₅COOH), high purity
-
Cesium Hydroxide monohydrate (CsOH·H₂O), high purity
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Magnetic stir bar
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Vacuum oven
4.2. Procedure
-
Dissolution of Cesium Hydroxide: In the reaction flask, dissolve a specific molar amount of cesium hydroxide monohydrate in a minimal amount of deionized water with stirring until a clear solution is obtained.
-
Addition of Benzoic Acid: To the stirring cesium hydroxide solution, slowly add an equimolar amount of benzoic acid. The addition should be done in portions to control any potential exotherm.
-
Reaction: Heat the reaction mixture to between 60°C and 100°C with continuous stirring.[1] Continue heating until all the benzoic acid has dissolved and the reaction is complete. This is typically indicated by a clear, homogeneous solution.
-
Isolation of this compound:
-
Evaporation: Remove the solvent (water) using a rotary evaporator under reduced pressure.
-
Drying: Transfer the resulting solid to a vacuum oven and dry at a moderate temperature (e.g., 60-70°C) to a constant weight to remove any residual water. It is recommended to use moderate temperatures for evaporation as this compound may decompose at temperatures above 80°C.[6]
-
-
Purification (Optional): If a higher purity is required, the crude this compound can be recrystallized. A suitable solvent system would likely be a polar solvent such as ethanol or a mixture of ethanol and water. The solid would be dissolved in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals would then be collected by filtration and dried under vacuum.
4.3. Yield Calculation
The theoretical yield can be calculated based on the stoichiometry of the reaction. With high-purity reagents and careful execution, yields exceeding 90% can be expected.[1]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (Proton NMR) | In a suitable deuterated solvent (e.g., D₂O), the spectrum would show signals corresponding to the aromatic protons of the benzoate anion. The chemical shifts would be similar to those of other benzoate salts. |
| ¹³C NMR (Carbon NMR) | The spectrum would display signals for the carbon atoms of the benzene ring and the carboxylate group. The chemical shifts would be characteristic of a benzoate salt. |
| FT-IR (Infrared Spectroscopy) | The spectrum should show the absence of the broad O-H stretch from the carboxylic acid of benzoic acid. Characteristic peaks would include the aromatic C-H stretching and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). |
| Melting Point | The melting point of the purified product should be sharp. However, a specific melting point for this compound is not readily available in the literature. |
Diagrams
6.1. Chemical Reaction Pathway
References
An In-depth Technical Guide to the Molecular Structure and Geometry of Cesium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of cesium benzoate. While a definitive single-crystal X-ray diffraction study of this compound is not publicly available, this document synthesizes information from analogous compounds, theoretical studies, and spectroscopic principles to present a detailed model of its structural characteristics. This guide also includes detailed experimental protocols for the synthesis and characterization of this compound, catering to the needs of researchers in organic synthesis and materials science.
Introduction
This compound (C₇H₅CsO₂) is an alkali metal salt of benzoic acid.[1][2] It consists of a cesium cation (Cs⁺) ionically bonded to a benzoate anion (C₆H₅COO⁻).[1] The compound serves as a reagent in organic synthesis and as a catalyst in certain polymerization reactions.[1] An understanding of its molecular structure is crucial for predicting its reactivity, stability, and potential applications in drug development and materials science.
The benzoate anion's structure is characterized by a planar phenyl group attached to a carboxylate group. Due to resonance, the negative charge is delocalized across the two oxygen atoms of the carboxylate group, leading to a planar geometry for this functional group.[1] The large ionic radius of the cesium cation influences the crystal packing and coordination environment, which is expected to result in the formation of a coordination polymer.
Molecular Structure and Geometry
Direct experimental data from single-crystal X-ray crystallography for this compound is not readily found in the published literature. However, by examining related structures and theoretical calculations, a robust model of its molecular geometry can be constructed.
The Benzoate Anion
The geometry of the benzoate anion is well-established from crystallographic studies of benzoic acid and other metal benzoates. The phenyl ring is aromatic and planar. The carboxylate group is also planar due to the delocalization of π-electrons across the O-C-O system. The plane of the carboxylate group is typically coplanar or nearly coplanar with the phenyl ring.
The Cesium Cation and Coordination Environment
Cesium, being a large and electropositive alkali metal, typically exhibits high coordination numbers. In the solid state, this compound is expected to form a coordination polymer, where the benzoate anions bridge multiple cesium cations.[3] This is a common structural motif for alkali metal carboxylates.[3] The coordination environment around the cesium cation likely involves interactions with multiple oxygen atoms from the carboxylate groups of neighboring benzoate anions. These coordination interactions can be monodentate (one oxygen atom coordinating to the metal center) or bridging (oxygen atoms linking multiple metal centers).[1]
Theoretical Insights into Cesium-Benzoate Bonding
A study utilizing density functional theory (DFT) and mass spectrometry has investigated the bonding between cesium cations and substituted benzoate anions in the gas phase.[4] While this does not represent the solid-state crystal structure, it provides valuable theoretical data on the intrinsic interactions between the cesium cation and the benzoate anion. These calculations can provide estimations of bond lengths and the preferred coordination geometry in the absence of crystal packing forces.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 17265-04-2 | [1][2] |
| Molecular Formula | C₇H₅CsO₂ | [1][2] |
| Molecular Weight | 254.02 g/mol | [1][2] |
Table 2: Theoretical Bond Parameters for the Cesium-Benzoate Interaction (Gas Phase)
| Parameter | Description | Calculated Value |
| Cs⁺-O Bond Length | Distance between the cesium cation and a carboxylic oxygen atom | Data derived from DFT calculations[4] |
Note: Specific values from the DFT study require access to the full publication, but the study confirms the nature of the ionic interaction.
Table 3: Experimental Bond Lengths and Angles for Benzoic Acid (for comparison)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (in ring) | ~1.39 | - |
| C-C (exocyclic) | ~1.48 | - |
| C=O | ~1.25 | - |
| C-O | ~1.30 | - |
| O-C=O | - | ~123 |
Note: These are approximate values from the known crystal structure of benzoic acid and serve as a reference for the geometry of the benzoate anion.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a neutralization reaction.
Materials:
-
Benzoic acid (C₆H₅COOH)
-
Cesium carbonate (Cs₂CO₃) or Cesium hydroxide (CsOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of benzoic acid in ethanol.
-
In a separate beaker, dissolve a corresponding stoichiometric amount of cesium carbonate or cesium hydroxide in deionized water.
-
Slowly add the cesium salt solution to the benzoic acid solution with constant stirring. If cesium carbonate is used, effervescence (release of CO₂) will be observed.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain the crude this compound product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Single Crystal Growth (General Procedure)
Growing single crystals suitable for X-ray diffraction requires careful control of crystallization conditions. The following is a general protocol that can be adapted for this compound.
Method: Slow Evaporation
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean crystallizing dish.
-
Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment at a constant temperature.
-
Monitor the formation of crystals over several days to weeks.
Characterization by X-ray Diffraction
Powder X-ray Diffraction (PXRD):
-
A finely ground sample of the synthesized this compound is mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays.
-
The diffraction pattern is collected over a range of 2θ angles.
-
The resulting diffractogram provides a fingerprint of the crystalline phase.
Single-Crystal X-ray Diffraction (SCXRD):
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations.
-
The crystal is rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.
-
The collected data are processed to determine the unit cell parameters, space group, and the positions of the atoms in the crystal lattice.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the benzoate anion.
-
~3060 cm⁻¹: C-H stretching of the aromatic ring.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1550-1540 cm⁻¹ and ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, respectively. The positions of these bands are indicative of the ionic nature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would show signals corresponding to the aromatic protons of the benzoate anion.
-
~7.4-8.0 ppm: A multiplet system corresponding to the ortho, meta, and para protons of the phenyl ring.
¹³C NMR:
The carbon NMR spectrum would provide signals for the carbon atoms of the benzoate anion.
-
~128-135 ppm: Signals for the carbon atoms of the phenyl ring.
-
~170-180 ppm: A signal for the carboxylate carbon atom.
Mandatory Visualizations
References
- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 2. This compound | C7H5CsO2 | CID 23685552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two-dimensional coordination polymeric structures in caesium complexes with ring-substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Cesium Benzoate
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and CAS Number
The nomenclature for the cesium salt of benzoic acid is straightforward. Its internationally recognized IUPAC name is cesium benzoate , with an alternative systematic name being cesium benzenecarboxylate .[1][2] This compound is uniquely identified for regulatory and scientific purposes by its CAS Registry Number: 17265-04-2 .[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for experimental design and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound; cesium benzenecarboxylate | [1][2] |
| CAS Number | 17265-04-2 | [1][2] |
| Molecular Formula | C₇H₅CsO₂ | [2][3] |
| Molecular Weight | 254.02 g/mol | [2][3] |
| Appearance | White solid (typical) | |
| Melting Point | Data not readily available; decomposes on heating. | [3] |
| Density | Data not readily available | |
| Solubility | Soluble in polar solvents like water. | [3] |
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the laboratory-scale synthesis of this compound involves the neutralization of benzoic acid with a cesium base.
Materials:
-
Benzoic acid (C₆H₅COOH)
-
Cesium hydroxide (CsOH) or Cesium carbonate (Cs₂CO₃)
-
Deionized water
Procedure:
-
Dissolve benzoic acid in a minimal amount of warm deionized water in a reaction vessel equipped with a magnetic stirrer.
-
In a separate container, prepare an aqueous solution of cesium hydroxide or cesium carbonate.
-
Slowly add the cesium base solution to the benzoic acid solution while stirring continuously. If using cesium carbonate, effervescence (release of CO₂ gas) will be observed.
-
Monitor the pH of the reaction mixture. Continue adding the cesium base until the solution reaches a neutral pH (approximately 7.0).
-
Gently heat the resulting solution to ensure the reaction is complete and to aid in the dissolution of any remaining solids.
-
Remove the solution from heat and allow it to cool to room temperature.
-
The this compound can be isolated by removing the water, typically through evaporation under reduced pressure using a rotary evaporator.
-
The resulting solid this compound should be dried in a desiccator to remove any residual moisture.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound, like other cesium salts, can serve as a crucial basic activator in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The cesium cation is thought to play a key role in the catalytic cycle.
Generalized Protocol for Buchwald-Hartwig Amination using a Cesium Base:
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
This compound (as the base)
-
Anhydrous toluene (as solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and this compound.
-
Add the aryl halide and the amine to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams and Workflows
Synthesis of this compound
The following diagram illustrates the straightforward acid-base neutralization reaction for the synthesis of this compound.
Caption: Acid-base neutralization for this compound synthesis.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram outlines the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination, highlighting the essential role of a base, such as this compound.
Caption: Role of base in the Buchwald-Hartwig amination cycle.
References
An In-depth Technical Guide to the Solubility of Cesium Benzoate in Polar and Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of cesium benzoate, an alkali metal salt with applications in organic synthesis and potentially in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this paper presents estimated solubility values based on the known properties of similar compounds, alongside a detailed experimental protocol for the precise determination of these values. The document outlines the theoretical principles governing the solubility of ionic compounds like this compound in various solvent systems, supported by a logical relationship diagram. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.
Introduction
This compound (C₇H₅CsO₂) is the cesium salt of benzoic acid. As an alkali metal benzoate, its chemical and physical properties, particularly its solubility, are of significant interest in various chemical and pharmaceutical applications.[1] The ionic bond between the large, soft cesium cation (Cs⁺) and the benzoate anion (C₇H₅O₂⁻) largely dictates its interaction with different solvents.[1] Understanding the solubility of this compound in a diverse range of solvents, from highly polar to non-polar, is crucial for its effective use in synthesis, formulation, and other research and development activities.
Generally, alkali metal salts are known for their solubility in polar solvents.[2] This is attributed to the favorable ion-dipole interactions between the ions of the salt and the polar solvent molecules, which overcome the lattice energy of the salt crystal.[2] Cesium compounds, in particular, are often highly soluble in water.[3]
This guide provides a detailed examination of the expected solubility behavior of this compound and a robust experimental framework for its empirical determination.
Theoretical Principles of Solubility
The solubility of an ionic compound like this compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
-
Polar Solvents: Polar solvents, such as water, methanol, and ethanol, possess permanent dipole moments. The positively charged cesium ions will be solvated by the negative poles of the solvent molecules (e.g., the oxygen atom in water), while the negatively charged benzoate anions will be solvated by the positive poles. This solvation process releases energy, and if this energy is comparable to or greater than the lattice energy of this compound, dissolution will occur.
-
Non-Polar Solvents: Non-polar solvents, such as hexane and toluene, lack a significant dipole moment. The weak van der Waals forces between the solvent molecules are not strong enough to overcome the strong electrostatic forces holding the cesium and benzoate ions together in the crystal lattice. Consequently, this compound is expected to have very low solubility in non-polar solvents.
-
Dipolar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are polar but lack acidic protons. They are effective at solvating cations but less so for anions. Qualitative observations suggest that this compound is more soluble than cesium propionate in these types of solvents.
The interplay between the lattice energy of the solid this compound and the solvation energy of its ions in a particular solvent determines the extent of its solubility.
Estimated Solubility of this compound
In the absence of specific experimental data, the following table provides estimated solubility values for this compound in a range of polar and non-polar solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are based on the general solubility trends of alkali metal salts, particularly other benzoates like sodium and potassium benzoate, and the known properties of cesium salts.[4][5]
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | > 60 (Highly Soluble) |
| Methanol | Polar Protic | 10 - 20 |
| Ethanol | Polar Protic | 5 - 15 |
| Acetone | Polar Aprotic | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5 - 10 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 5 - 10 |
| Diethyl Ether | Non-Polar | < 0.1 (Slightly to Insoluble) |
| Toluene | Non-Polar | < 0.01 (Insoluble) |
| Hexane | Non-Polar | < 0.01 (Insoluble) |
Disclaimer: The quantitative data presented in this table are estimations and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
The following protocol describes the Isothermal Saturation Method, a reliable technique for determining the thermodynamic solubility of a compound. This can be followed by gravimetric analysis to quantify the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Glass vials with screw caps
-
Drying oven
-
Desiccator
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105-110 °C).
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dry this compound residue. Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.
-
Express the solubility in grams of this compound per 100 g of solvent or convert to g/100 mL using the density of the solvent at the experimental temperature.
-
Logical Relationship between Solvent Polarity and Solubility
The solubility of an ionic compound like this compound is fundamentally linked to the polarity of the solvent. This relationship can be visualized as a decision-making process for predicting solubility.
Caption: Logical relationship between solvent polarity and this compound solubility.
Conclusion
References
- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Sodium benzoate | 532-32-1 [chemicalbook.com]
- 5. Solubility of potassium benzoate and homoassociation of benzoic acid in acetone containing 5 mole percent DMSO | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
An In-depth Technical Guide to the Crystal Structure and Characterization of Cesium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the anticipated crystal structure and detailed characterization of cesium benzoate (C₇H₅CsO₂). Due to the current absence of a publicly available, experimentally determined crystal structure for this compound, this document outlines a complete, recommended experimental workflow for its synthesis, purification, and in-depth characterization. This guide is intended to serve as a foundational resource for researchers and professionals in materials science, crystallography, and pharmaceutical development who are interested in the properties and potential applications of this compound. The methodologies detailed herein are based on established analytical techniques for analogous alkali metal benzoates and other organic salts.
Introduction
This compound is an ionic compound formed from the cesium cation (Cs⁺) and the benzoate anion (C₆H₅COO⁻). While the chemical properties of cesium and benzoic acid are well-documented, the specific solid-state structure and comprehensive physicochemical characterization of this compound have not been extensively reported in peer-reviewed literature. Understanding the crystal structure is paramount as it governs many of the material's bulk properties, including solubility, stability, and hygroscopicity, which are critical parameters in drug development and materials science.
This guide presents a systematic approach to fully characterize this compound, from single crystal growth to thermal and spectroscopic analysis.
Synthesis and Crystal Growth of this compound
A common method for the synthesis of this compound is the neutralization reaction between benzoic acid and a cesium base, such as cesium hydroxide or cesium carbonate, in an aqueous solution. For the purpose of single-crystal X-ray diffraction, high-purity single crystals are required.
Experimental Protocol: Synthesis and Single Crystal Growth
-
Synthesis of this compound Powder:
-
Dissolve equimolar amounts of high-purity benzoic acid and cesium hydroxide in deionized water with gentle heating and stirring.
-
Monitor the pH of the solution until it reaches neutral (pH 7), indicating the completion of the neutralization reaction.
-
Reduce the volume of the solution by slow evaporation on a hot plate at a moderate temperature (e.g., 60-80 °C) to initiate precipitation of this compound powder.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the resulting white powder in a vacuum oven at 50 °C for 24 hours.
-
-
Single Crystal Growth by Slow Evaporation:
-
Prepare a saturated solution of the synthesized this compound powder in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature.
-
Filter the hot, saturated solution into a clean crystallizing dish.
-
Cover the dish with perforated parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Monitor the dish over several days to weeks for the formation of well-defined single crystals suitable for X-ray diffraction analysis.
-
Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Single-Crystal XRD Analysis
-
Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Perform data collection at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and potential solvent loss.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Anticipated Crystallographic Data
While the precise crystal structure of this compound is not yet published, we can anticipate a structure influenced by the large ionic radius of the cesium cation and the coordination preferences of the carboxylate group of the benzoate anion. It is likely to form a polymeric network. The table below presents a hypothetical, yet plausible, set of crystallographic parameters for illustrative purposes.
| Parameter | Expected Value (Illustrative) |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10.0 - 12.0 |
| b (Å) | 5.0 - 7.0 |
| c (Å) | 15.0 - 18.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (formula units/cell) | 4 |
| Calculated Density (g/cm³) | 2.2 - 2.5 |
Physicochemical Characterization
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and phase transitions of this compound.
Experimental Protocol: TGA-DSC Analysis
-
Sample Preparation: Place a small amount of the dried this compound powder (5-10 mg) into an alumina or platinum crucible.
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Experimental Conditions:
-
Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to study oxidative stability.
-
Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Expected Thermal Properties
| Parameter | Expected Observation |
| TGA (in Nitrogen) | |
| Onset of Decomposition (°C) | > 300 °C |
| Major Decomposition Step(s) | A significant mass loss corresponding to the loss of the benzoate group, leaving a residue of cesium carbonate/oxide. |
| Residual Mass (%) | Consistent with the formation of a stable cesium salt. |
| DSC (in Nitrogen) | |
| Endothermic/Exothermic Events (°C) | An endothermic peak associated with melting, followed by exothermic peaks corresponding to decomposition. |
Spectroscopic Analysis: FTIR and Raman Spectroscopy
Vibrational spectroscopy provides insight into the molecular structure and bonding within this compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place the this compound powder on a microscope slide.
-
Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to irradiate the sample. Collect the scattered light and record the Raman spectrum.
Expected Vibrational Frequencies
The spectra will be dominated by the vibrational modes of the benzoate anion. The coordination to the cesium cation may cause shifts in the carboxylate stretching frequencies compared to free benzoic acid.
| Vibrational Mode | Expected FTIR Peak Position (cm⁻¹) | Expected Raman Peak Position (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Asymmetric Carboxylate Stretch (COO⁻) | 1600 - 1550 | 1600 - 1550 |
| Symmetric Carboxylate Stretch (COO⁻) | 1420 - 1380 | 1420 - 1380 |
| Aromatic Ring C=C Stretches | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 |
| In-plane C-H Bending | 1200 - 1000 | 1200 - 1000 |
| Out-of-plane C-H Bending | 900 - 675 | 900 - 675 |
Experimental and Logical Workflow
The following diagram illustrates the comprehensive workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined a comprehensive strategy for the synthesis and detailed characterization of this compound. While a definitive crystal structure is not yet available in the public domain, the protocols and expected data presented here provide a robust framework for researchers to fully elucidate the structural and physicochemical properties of this compound. The successful characterization of this compound will contribute valuable knowledge to the fields of solid-state chemistry and pharmaceutical sciences, potentially enabling its application in novel materials and drug delivery systems.
Physical and chemical properties of cesium benzoate for lab use.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of cesium benzoate (C₇H₅CsO₂), tailored for its application in a laboratory setting. The information compiled herein covers its structural and molecular data, physicochemical characteristics, and reactivity, supported by experimental protocols and safety information.
Core Chemical Identity and Structure
This compound is the cesium salt of benzoic acid, with the CAS Registry Number 17265-04-2.[1] Structurally, it is an ionic compound composed of a cesium cation (Cs⁺) and a benzoate anion (C₆H₅COO⁻).[1] The ionic bond between the heavy alkali metal and the carboxylate group, along with the resonance-stabilized aromatic ring, dictates its primary chemical and physical behaviors.[1]
Molecular and Structural Data Summary
| Identifier | Value | Source |
| Molecular Formula | C₇H₅CsO₂ | PubChem[2] |
| Molecular Weight | 254.02 g/mol | PubChem[1][2] |
| IUPAC Name | cesium;benzoate | EvitaChem[1] |
| CAS Number | 17265-04-2 | PubChem[2] |
| PubChem CID | 23685552 | PubChem[2] |
| SMILES | C1=CC=C(C=C1)C(=O)[O-].[Cs+] | PubChem[2] |
| InChI Key | BLUMOBPWAAOPOY-UHFFFAOYSA-M | PubChem[2] |
Physicochemical Properties
This compound is a solid at room temperature and is characterized as being moderately hygroscopic, meaning it can absorb moisture from the air.[1] Due to its ionic nature, it is generally soluble in polar solvents.[1] Like many simple metal carboxylates, its boiling point is not well-defined because it tends to decompose at elevated temperatures before boiling is observed.[1][3]
Summary of Physical Properties
| Property | Value/Description | Notes |
| Appearance | White solid (typical) | Varies with purity. |
| Odor | Odorless | |
| Solubility | Soluble in polar solvents like water. | The ionic bond between Cs⁺ and the benzoate anion facilitates dissolution in polar media.[1] |
| Boiling Point | Decomposes before boiling. | Thermal decomposition is a key characteristic.[1] |
| Hygroscopicity | Moderately hygroscopic. | Should be stored in a dry, inert atmosphere.[1][4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its ionic character and the reactivity of the benzoate anion.[1]
-
Basicity : In aqueous solution, the benzoate ion, being the conjugate base of a weak acid (benzoic acid), will hydrolyze to produce a slightly alkaline solution.
-
Nucleophilicity : It can act as a source of the benzoate nucleophile in substitution reactions, for instance, with alkyl halides to form esters.[1]
-
Catalysis : The cesium ion can act as a Lewis acid, and the compound has been noted for its use as a catalyst in certain polymerization reactions by stabilizing charged intermediates.[1]
-
Thermal Stability : this compound decomposes at high temperatures.[3] While specific decomposition products are not detailed in the provided results, the thermal decomposition of metal benzoates can yield ketones, CO₂, and metal oxides.[5][6] It is noted that decomposition can occur at temperatures above 80°C.[3]
Logical and Experimental Workflows
Visualizing the processes involved in using and characterizing this compound can clarify laboratory procedures.
References
An In-depth Technical Guide to the Core Chemical Reactions of Cesium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cesium benzoate (C₇H₅CsO₂), the cesium salt of benzoic acid, is a compound of increasing interest in various fields of chemical synthesis. Its utility stems from the unique properties of the cesium cation, which can influence reaction rates and selectivities. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including its synthesis, role in esterification, and thermal decomposition. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to support advanced research and development.
Synthesis of this compound
The most common and straightforward method for the laboratory-scale synthesis of this compound is the neutralization reaction between benzoic acid and a cesium base, typically cesium carbonate or cesium hydroxide.
Reaction Scheme
The reaction proceeds via a simple acid-base neutralization:
-
Using Cesium Carbonate: 2 C₆H₅COOH + Cs₂CO₃ → 2 C₆H₅COOCs + H₂O + CO₂
-
Using Cesium Hydroxide: C₆H₅COOH + CsOH → C₆H₅COOCs + H₂O
Experimental Protocol
The following protocol details the synthesis of this compound from cesium carbonate and benzoic acid.[1]
Materials:
-
Benzoic Acid (analytical grade)
-
Cesium Carbonate
-
Deionized Water
Procedure:
-
Dissolve stoichiometric amounts of benzoic acid in a suitable volume of deionized water with gentle heating.
-
Slowly add an aqueous solution of cesium carbonate to the benzoic acid solution with continuous stirring. Effervescence (CO₂ evolution) will be observed.
-
Continue stirring until the effervescence ceases, indicating the completion of the reaction.
-
The resulting aqueous solution of this compound is then concentrated by evaporation of the water. To prevent thermal decomposition of the product, it is recommended to perform the evaporation under reduced pressure (e.g., 10 mbar) at a moderate temperature (below 80°C).[1]
-
The resulting solid this compound is then dried to a constant weight.
Yield: While specific yields from literature are not extensively reported for this standard neutralization, quantitative yields are expected under carefully controlled conditions.
Esterification Reactions
Cesium salts, including this compound, are known to be effective in promoting esterification reactions. The high solubility of cesium salts in many organic solvents and the nucleophilicity of the benzoate anion contribute to their utility.[2] A prominent example is the synthesis of benzyl benzoate.
Synthesis of Benzyl Benzoate
While protocols often utilize the more common sodium benzoate, this compound can be employed in a similar fashion for the synthesis of benzyl benzoate via nucleophilic substitution with benzyl chloride or benzyl bromide. The higher reactivity of cesium salts can sometimes offer advantages in terms of reaction rates or yields.
Reaction Scheme
C₆H₅COOCs + C₆H₅CH₂Cl → C₆H₅COOCH₂C₆H₅ + CsCl
Experimental Protocol (Adapted from analogous sodium benzoate reaction)
The following is a general procedure for the synthesis of benzyl benzoate, which can be adapted for use with this compound.[2][3]
Materials:
-
This compound
-
Benzyl Chloride
-
Triethylamine (optional, as a catalyst)[3]
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
A mixture of this compound and a slight excess of benzyl chloride is prepared in a suitable solvent such as toluene.
-
A catalytic amount of a tertiary amine like triethylamine can be added to accelerate the reaction.[3]
-
The reaction mixture is heated to reflux (around 130-140°C) for approximately one hour.[3]
-
After cooling to room temperature, the reaction mixture is washed with water to remove the cesium chloride byproduct and any unreacted this compound.
-
The organic layer is then washed with a sodium bicarbonate solution and again with water until neutral.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude benzyl benzoate can be purified by vacuum distillation.
Quantitative Data for Benzyl Benzoate Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of benzyl benzoate, primarily based on protocols using sodium benzoate which are analogous to reactions with this compound.
| Benzoate Salt | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Benzoate | Benzyl Chloride | Triethylamine | None (slurry) | 130-140 | 1 | >95 | [3] |
| Sodium Benzoate | Benzyl Chloride | None | Water | Reflux | - | - | [4] |
| Benzoic Acid | Benzyl Chloride | Triethylamine | Ionic Liquid | 90 | - | High | [2] |
Note: The use of this compound in place of sodium benzoate is expected to result in similar or potentially higher yields due to the "cesium effect," which enhances the nucleophilicity of the anion.
Decarboxylation of this compound
The thermal decomposition of metal benzoates, including this compound, can lead to the formation of benzene through a decarboxylation reaction. This reaction is often facilitated by the presence of a catalyst, such as copper salts.
Reaction Scheme
C₆H₅COOCs → C₆H₆ + Cs₂CO₃ (unbalanced)
The precise stoichiometry and byproducts of the thermal decomposition of pure this compound are not well-documented in readily available literature. In the presence of a proton source or under specific catalytic conditions, the primary organic product is benzene.
General Conditions for Benzoate Decarboxylation
The decarboxylation of benzoates to benzene is typically carried out at elevated temperatures, often in the presence of a copper catalyst and a high-boiling solvent.
General Procedure:
-
The benzoate salt is mixed with a catalytic amount of a copper salt (e.g., copper(I) oxide).
-
A high-boiling solvent such as quinoline or N-methyl-2-pyrrolidone (NMP) is added.
-
The mixture is heated to a high temperature (typically >200°C).
-
The benzene product is distilled from the reaction mixture.
Quantitative Data for Benzoate Decarboxylation to Benzene
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Benzene Yield (%) | Reference |
| Benzoic Acid | Cu₂O | Subcritical Water | 350 | 90 min | 91 | [5] |
| PET (source of terephthalic acid) | CaO | Steam | 300-500 | - | 70-75 | [6] |
| Sodium Benzoate | Soda-lime | Solid-state | Heat | - | - | [7] |
Role in Palladium-Catalyzed Cross-Coupling Reactions
Cesium salts, including this compound, are frequently employed as bases in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. The choice of base can significantly impact the reaction efficiency.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, a base is required to activate the organoboron species, facilitating the transmetalation step. This compound can serve this role.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mizoroki-Heck Reaction
In the Mizoroki-Heck reaction, a base is used to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. This compound can be an effective base in this context. The reaction couples an unsaturated halide with an alkene.[8]
The workflow for the Mizoroki-Heck reaction is depicted below.
Conclusion
This compound is a versatile reagent with applications in synthesis, esterification, and as a base in catalysis. Its preparation is straightforward, and its unique properties, conferred by the cesium cation, can offer advantages in various chemical transformations. The provided protocols and data serve as a valuable resource for researchers exploring the utility of this compound in their work. Further investigation into the quantitative aspects of its reactions, particularly in comparison to other alkali metal benzoates, will continue to elucidate the full potential of the "cesium effect" in organic synthesis.
References
- 1. Benzoic Acid From Benzyl Chloride – Stan's Academy [stansacademy.com]
- 2. Benzyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 3. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. fsrj.org [fsrj.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cesium Benzoate in Organic Synthesis
Introduction
Cesium benzoate (C₇H₅CsO₂) is a salt of benzoic acid and cesium. While often overshadowed by more common cesium bases like cesium carbonate, this compound and the "cesium effect" associated with its cation play a significant role in various organic transformations. The large ionic radius and high polarizability of the cesium ion (Cs⁺) can lead to enhanced reactivity, solubility of intermediates, and unique catalytic activities. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound and related cesium salts in key organic reactions.
Application Note 1: π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination
Overview
In this reaction, a π-allyliridium C,O-benzoate complex catalyzes the enantioselective allylic amination of an allylic acetate. The benzoate ligand is an integral part of the iridium catalyst, and a cesium base is crucial for the reaction's success. The cesium ion is believed to act as a Lewis acid, activating the amine nucleophile.[1][2] This method provides access to chiral amines, which are important building blocks in pharmaceuticals.[2]
Logical Workflow for Catalyst Activation and Reaction
Caption: Workflow for π-Allyliridium Catalyzed Allylic Amination.
Quantitative Data Summary
| Entry | Amine | Ligand | Cesium Base | Time (h) | Yield (%) | ee (%) |
| 1 | Morpholine | (R)-tol-BINAP | Cs₂CO₃ | 12 | 95 | 98 |
| 2 | Piperidine | (S)-tol-BINAP | Cs₂CO₃ | 14 | 92 | 97 |
| 3 | Aniline | (R)-SEGPHOS | Cs₂CO₃ | 24 | 78 | 95 |
| 4 | Benzylamine | (S)-tol-BINAP | Cs₂CO₃ | 18 | 85 | 96 |
Experimental Protocol
-
Catalyst Pre-formation: In a nitrogen-flushed glovebox, a solution of the π-allyliridium C,O-benzoate precursor (0.01 mmol, 1 mol%) and the chiral ligand (e.g., (S)-tol-BINAP, 0.012 mmol, 1.2 mol%) in anhydrous DME (1.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the cesium base (e.g., cesium carbonate, 1.5 mmol), the allylic acetate (1.0 mmol), and the amine (1.2 mmol).
-
Reaction Conditions: The reaction vessel is sealed and stirred at the desired temperature (e.g., 60 °C) for the time indicated in the table above. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amine.
-
Analysis: The yield is determined from the mass of the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Overview
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of base is critical, and cesium salts often provide superior results, a phenomenon known as the "cesium effect".[3] While cesium carbonate is commonly used, this compound can also be employed. The large, soft cesium cation is thought to enhance the solubility of palladium intermediates and facilitate the transmetalation step.[3]
Signaling Pathway (Reaction Mechanism)
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Quantitative Data Summary
| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst System | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 6 | 94 |
| 2 | 4-Bromotoluene | Phenylboronic acid | CsOBz | Pd(PPh₃)₄ | 6 | 91 |
| 3 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos | 12 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | CsOBz | Pd(OAc)₂/SPhos | 12 | 85 |
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), this compound (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., dioxane, 5 mL) is then added via syringe.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the time specified in the table. Reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the biaryl product.
Application Note 3: Esterification via Nucleophilic Substitution
Overview
This compound can serve as a nucleophilic source of the benzoate anion in substitution reactions, particularly with alkyl halides, to form benzoate esters. This is a variation of the Williamson ether synthesis. The use of a cesium salt can be advantageous due to its high solubility in many organic solvents and the "naked anion" effect, which enhances the nucleophilicity of the benzoate.
Experimental Workflow
Caption: Workflow for this compound Mediated Esterification.
Quantitative Data Summary
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | DMF | 80 | 4 | 96 |
| 2 | n-Butyl Iodide | Acetonitrile | 80 (reflux) | 12 | 88 |
| 3 | Isopropyl Bromide | DMF | 100 | 24 | 45 |
| 4 | Ethyl Bromoacetate | DMF | 60 | 6 | 92 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.2 mmol) in an anhydrous polar aprotic solvent such as DMF (10 mL).
-
Reagent Addition: Add the alkyl halide (1.0 mmol) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water (30 mL). Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude ester can be further purified by flash chromatography or distillation if necessary.
References
- 1. Kinetic, ESI-CID-MS and Computational Studies of π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination: Understanding the Effect of Cesium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Amines via Enantioselective π-Allyliridium- C, O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols: Cesium Benzoate in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the use of cesium benzoate in acylation reactions. While not a universally common reagent for this purpose, this compound can be employed in specific synthetic contexts, and its utility can be understood through the "cesium effect," where the large, soft cesium cation enhances the nucleophilicity of the accompanying anion.
Documented Protocol: Synthesis of Phenyl Benzoate
A specific application of this compound is in the synthesis of phenyl benzoate through the pyrolysis of an alkali metal o-halobenzoate in the presence of an alkali metal benzoate.[1] This reaction represents a specialized form of acylation where the benzoate anion acts as a nucleophile.
Experimental Protocol
This protocol is based on the methodology described in US Patent 3,078,299.[1]
Materials:
-
Alkali metal o-chlorobenzoate or o-bromobenzoate (e.g., cesium o-chlorobenzoate)
-
Alkali metal benzoate (e.g., this compound)[1]
-
High-temperature reaction vessel
Procedure:
-
A mixture of an alkali metal o-halobenzoate and an alkali metal benzoate is prepared. The patent indicates that any of the alkali metals (sodium, potassium, rubidium, or cesium) can be used for either salt.[1]
-
The mixture is heated to a temperature in the range of 250–375 °C, with a preferred range of 300–340 °C.[1]
-
The reaction is carried out under pyrolysis conditions, leading to the formation of phenyl benzoate as the major product and xanthone as a minor byproduct.[1]
-
The resulting phenyl benzoate can be isolated from the reaction mixture. The patent further describes a subsequent hydrolysis step to produce phenol.[1]
Reaction Data
The following table summarizes the reaction conditions for the synthesis of phenyl benzoate.
| Reactant 1 | Reactant 2 | Temperature Range (°C) | Preferred Temperature (°C) | Major Product | Minor Product | Reference |
| Alkali metal o-halobenzoate | Alkali metal benzoate | 250–375 | 300–340 | Phenyl benzoate | Xanthone | [1] |
Reaction Mechanism
The reaction proceeds through a high-temperature pyrolysis mechanism. While the patent does not detail the precise mechanistic steps, a plausible pathway involves the decarboxylation of the o-halobenzoate to generate a reactive benzyne intermediate, which is then trapped by the benzoate nucleophile.
Figure 1: Proposed reaction pathway for phenyl benzoate synthesis.
Proposed Protocol: General O-Acylation of Alcohols
While not widely documented, a protocol for the O-acylation (esterification) of alcohols using this compound can be proposed based on the principles of the "cesium effect." Cesium salts of carboxylic acids are known to be effective nucleophiles in substitution reactions, in part due to the high solubility and dissociation of cesium salts in polar aprotic solvents, which generates a "naked" and highly reactive carboxylate anion.
This proposed protocol is analogous to the well-established use of cesium carbonate for the O-alkylation of carboxylic acids.
Hypothetical Experimental Protocol
Objective: To synthesize an ester from an alcohol and an acylating agent, using this compound as a base and/or nucleophile.
Materials:
-
Alcohol (substrate)
-
Acylating agent (e.g., benzoyl chloride, acetic anhydride)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolve the alcohol in the anhydrous polar aprotic solvent.
-
Add this compound (1.1 - 1.5 eq). The this compound can act as a mild base to deprotonate the alcohol, forming a more nucleophilic cesium alkoxide, or the benzoate itself can act as a nucleophile in a transesterification context if an activated ester is used as the acylating agent.
-
Add the acylating agent (1.0 - 1.2 eq) dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Proposed Substrate Scope and Yields (Hypothetical)
The following table presents hypothetical yields for the proposed O-acylation protocol with various alcohol substrates, based on typical outcomes for similar cesium-mediated reactions.
| Alcohol Substrate | Acylating Agent | Proposed Yield (%) |
| Benzyl alcohol | Benzoyl chloride | 85 - 95 |
| 1-Butanol | Acetic anhydride | 80 - 90 |
| Cyclohexanol | Benzoyl chloride | 70 - 85 |
| Phenol | Benzoyl chloride | 75 - 90 |
| tert-Butanol | Acetic anhydride | 20 - 40 |
Proposed Workflow and Mechanism
The proposed reaction could proceed via two main pathways, depending on the precise role of this compound.
Pathway A: this compound as a Base
In this pathway, this compound acts as a mild base to deprotonate the alcohol, forming a cesium alkoxide. This highly nucleophilic alkoxide then attacks the acylating agent.
References
Application Notes and Protocols: Cesium Benzoate for the Preparation of Esters and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium benzoate (C₇H₅CsO₂) is a salt of benzoic acid and cesium. In organic synthesis, it serves as a valuable reagent for the preparation of benzoate esters and their derivatives. The utility of cesium salts in organic reactions is often attributed to the "cesium effect," which enhances the nucleophilicity of the corresponding anion.[1] This effect is largely due to the high solubility of cesium salts in common organic solvents and the weakly coordinating nature of the large cesium cation, which leaves the benzoate anion more "naked" and reactive.[1]
These application notes provide detailed protocols for the use of this compound in esterification reactions, particularly through nucleophilic substitution pathways. The methodologies described are applicable to a range of substrates, including the synthesis of sterically hindered esters and the introduction of benzoate protecting groups in complex molecules, a crucial step in drug development and natural product synthesis.
Key Applications
-
Synthesis of Benzoate Esters: this compound is an excellent nucleophile for the synthesis of benzoate esters via reaction with alkyl halides and other electrophiles. This method is particularly advantageous for preparing esters from primary and secondary alkyl halides under mild conditions.
-
Protecting Group Chemistry: The benzoate group is a robust protecting group for alcohols, stable to a variety of reaction conditions.[2][3][4] this compound provides a direct route to introduce this protecting group.
-
Synthesis of Hindered Esters: The high reactivity of the benzoate anion generated from this compound allows for the synthesis of esters from sterically hindered alcohols, which can be challenging using traditional acid-catalyzed methods.[5]
Reaction Mechanisms
The primary mechanism for the preparation of esters using this compound and an alkyl halide is a bimolecular nucleophilic substitution (Sₙ2) reaction. The benzoate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Diagram: Sₙ2 Esterification Workflow
Caption: General workflow for Sₙ2 esterification using this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzoate Esters using this compound and Alkyl Halides
This protocol describes a general method for the Sₙ2 reaction between this compound and an alkyl halide to yield the corresponding benzoate ester.
Materials:
-
This compound (1.2 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq) and the alkyl halide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure benzoate ester.
Protocol 2: Protection of a Primary Alcohol as a Benzoate Ester
This protocol details the use of this compound to protect a primary alcohol functional group.
Materials:
-
Primary alcohol (1.0 equivalent)
-
(Not applicable for direct use of this compound with the alcohol itself, this protocol assumes the prior conversion of the alcohol to a suitable electrophile like a tosylate or halide)
-
Correction to a more appropriate protocol:
-
Protocol 2 (Revised): Synthesis of a Benzoate Ester from an Alcohol via an Alkyl Tosylate
-
Step 2a: Tosylation of the Primary Alcohol (This is a prerequisite step)
-
Primary Alcohol (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Pyridine or Triethylamine
-
Dichloromethane
-
Step 2b: Esterification with this compound
-
Alkyl tosylate (from Step 2a, 1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous DMF
Procedure:
-
Tosylation: (Literature procedure) Dissolve the primary alcohol in dichloromethane and cool to 0 °C. Add pyridine or triethylamine followed by the dropwise addition of tosyl chloride. Stir until the reaction is complete (monitored by TLC). Work up by washing with aqueous HCl, water, and brine. Dry and concentrate to obtain the alkyl tosylate.
-
Esterification Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the alkyl tosylate (1.0 eq) and this compound (1.5 eq).
-
Solvent and Reaction: Add anhydrous DMF and stir the mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Follow steps 4-8 from Protocol 1 to isolate and purify the benzoate ester.
Quantitative Data
The following table summarizes representative yields for the synthesis of benzoate esters under various conditions, highlighting the efficiency of cesium salts in promoting these reactions. While specific data for this compound is limited in readily available literature, the yields presented for similar systems demonstrate the expected outcomes.
| Entry | Alkyl Halide/Electrophile | Base/Nucleophile Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | This compound (in situ from Benzoic Acid and Cs₂CO₃) | DMF | 25 | 2 | >95 | [1] (inferred) |
| 2 | n-Butyl Bromide | Benzoic Acid + Bu₄NF | DMF | 25 | 1 | 70 | [6] |
| 3 | 1-Iodobutane | Benzoic Acid (electrochemically activated) | DMF | 0 | 1 | 70 | [6] |
| 4 | Benzyl Chloride | Sodium Benzoate | Tetrahydrofuran | Reflux | 24 | High | [7] |
| 5 | Ethyl Iodide | Cesium Propionate | DMF | 65 | 24 | High | [1] |
Logical Relationships in Ester Synthesis
The choice of esterification method depends on the nature of the substrates (carboxylic acid and alcohol) and the desired reaction conditions.
Diagram: Decision Tree for Esterification Method
Caption: Decision-making process for selecting an appropriate esterification method.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. US3655701A - Production of carboxylic acid esters by reaction of sodium carboxylates with alkyl halides using certain glycols and ethers as diluents - Google Patents [patents.google.com]
Application of Cesium Benzoate in Polymerization Reactions: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on established principles of polymerization chemistry and the known reactivity of cesium and benzoate ions. As of the current literature survey, specific and detailed experimental data for cesium benzoate as a primary polymerization catalyst or initiator is not widely available. These notes, therefore, represent proposed applications and should be considered a starting point for experimental investigation.
Introduction
This compound is an alkali metal salt that possesses the potential to function as an initiator or catalyst in various polymerization reactions. Its utility stems from the distinct properties of its constituent ions: the benzoate anion (C₆H₅COO⁻), a potential nucleophilic initiator, and the large, soft cesium cation (Cs⁺), which can influence the reactivity and aggregation state of propagating chain ends. This document outlines the theoretical basis and provides hypothetical protocols for the application of this compound in anionic ring-opening polymerization (AROP) of cyclic esters and the anionic polymerization of vinyl monomers.
Application 1: Anionic Ring-Opening Polymerization (AROP) of Cyclic Esters (e.g., L-Lactide)
In the proposed AROP of cyclic esters like L-lactide, the benzoate anion of this compound can act as a nucleophile, initiating polymerization by attacking the carbonyl carbon of the monomer and causing the ring to open. The cesium cation would then serve as the counter-ion for the propagating alkoxide chain end. The large size of the cesium ion can lead to more dissociated and, therefore, more reactive propagating species, potentially influencing the polymerization rate and control.
Illustrative Quantitative Data
The following table presents hypothetical data illustrating the expected relationship between the monomer-to-initiator ratio and the resulting polymer characteristics in the AROP of L-lactide initiated by this compound. This data is based on typical outcomes for living/controlled polymerizations.
| Entry | [L-Lactide]:[this compound] Ratio | Mn ( g/mol , Theoretical) | Mn ( g/mol , Experimental) | PDI (Mw/Mn) |
| 1 | 50:1 | 7,200 | 7,100 | 1.14 |
| 2 | 100:1 | 14,400 | 13,900 | 1.11 |
| 3 | 200:1 | 28,800 | 27,800 | 1.16 |
| 4 | 400:1 | 57,600 | 55,900 | 1.23 |
Proposed Reaction Mechanism
The polymerization is anticipated to follow a coordination-insertion mechanism, where the benzoate anion initiates the reaction, and subsequent monomer units insert into the cesium-alkoxide bond of the growing polymer chain.
Application Notes and Protocols: Cesium Benzoate in Materials Science for Ionic Conductivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium benzoate (C₇H₅CsO₂), the cesium salt of benzoic acid, is an organic salt that holds potential for investigation in the field of materials science, particularly in the study of ionic conductivity. While extensive research has been conducted on various cesium salts as additives in electrolytes for lithium-ion batteries to enhance performance and stability, the intrinsic ionic conductivity of pure this compound in the solid state is not widely documented in publicly available literature.[1] The exploration of organic ionic conductors is a growing field, with applications in solid-state batteries and other electrochemical devices.[2][3][4]
These application notes provide a comprehensive guide for the synthesis and characterization of this compound for ionic conductivity studies. The protocols outlined below are based on established chemical principles and standard electrochemical characterization techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅CsO₂ | [5] |
| Molecular Weight | 254.02 g/mol | [5] |
| Appearance | White solid (expected) | General knowledge |
| CAS Number | 17265-04-2 | [5] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via a neutralization reaction between benzoic acid and cesium hydroxide.[1][6]
Materials:
-
Benzoic acid (C₇H₆O₂)
-
Cesium hydroxide (CsOH) solution (e.g., 50 wt% in H₂O)
-
Deionized water
-
Ethanol (for washing)
-
Magnetic stirrer and stir bar
-
Beaker
-
Round bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution of Benzoic Acid: In a beaker, dissolve a calculated amount of benzoic acid in a minimal amount of deionized water with gentle heating and stirring.
-
Neutralization Reaction: Slowly add a stoichiometric amount of cesium hydroxide solution to the benzoic acid solution while stirring continuously. The reaction is exothermic. Monitor the pH of the solution until it becomes neutral (pH ~7).
-
Evaporation of Solvent: Transfer the resulting this compound solution to a round bottom flask and remove the water using a rotary evaporator.
-
Washing and Drying: Wash the obtained solid this compound with a small amount of cold ethanol to remove any unreacted starting materials.
-
Final Drying: Dry the purified this compound powder in a vacuum oven at a moderate temperature (e.g., 80°C) until a constant weight is achieved to remove any residual solvent and moisture.[1]
Ionic Conductivity Measurement by Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the measurement of ionic conductivity of a compacted powder sample of this compound using Electrochemical Impedance Spectroscopy (EIS).
Materials and Equipment:
-
Synthesized this compound powder
-
Hydraulic press
-
Die set for pellet preparation
-
Two stainless steel blocking electrodes
-
Potentiostat with a frequency response analyzer (FRA) module
-
Temperature-controlled sample holder or furnace
-
Vernier caliper or micrometer
Procedure:
-
Sample Preparation: Place a measured amount of dried this compound powder into the die set.
-
Pellet Pressing: Apply pressure using a hydraulic press to form a dense, compact pellet. Record the applied pressure.
-
Sample Assembly: Carefully place the pellet between two stainless steel blocking electrodes.
-
Measurement of Dimensions: Measure the thickness and diameter of the pellet using a caliper or micrometer.
-
EIS Measurement Setup: Place the electrode-pellet-electrode assembly into a temperature-controlled holder connected to the potentiostat.
-
Data Acquisition: Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).[7] Record the impedance data at various temperatures.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
The bulk resistance (R_b) of the material is determined from the intercept of the semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A) where:
-
L is the thickness of the pellet
-
A is the cross-sectional area of the pellet
-
-
Ionic Conductivity Data
Table 2: Ionic Conductivity of Selected Organic Ionic Materials
| Material | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Reference |
| 1,4-bis[N-(N′-octylpyrazolium)]butane PF₆⁻ with 30 mol% LiTf₂N | 1.31 x 10⁻³ | 70 | [4] |
| [C₂epyr][FSA]/Mg(TFSA)₂ (5 mol%) | 2.9 x 10⁻⁴ | 25 | [3] |
| Spiroammonium salt (6a) | 2.0 x 10⁻⁶ | 20 | [2] |
| 98(70PEO:30NaCl) + 2PVP | 3.7 x 10⁻⁵ | Room Temp. | [8] |
Note: This table is for comparative purposes only, as the ionic conductivity of this compound may differ significantly.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for ionic conductivity measurement.
Caption: Relationship between synthesis, characterization, and analysis.
References
- 1. This compound [groups.google.com]
- 2. Organic ionic plastic crystals: flexible solid electrolytes for lithium secondary batteries - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00078H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural design and functional characterization of dicationic pyrazolium salts as organic ionic plastic crystals - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C7H5CsO2 | CID 23685552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pure.au.dk [pure.au.dk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cesium Salt Density Gradient Ultracentrifugation
A-Note on Cesium Benzoate: While this compound is a cesium salt, its application in density gradient ultracentrifugation is not well-documented in current scientific literature. The following protocols and application notes are based on the extensive and well-established use of cesium chloride (CsCl) , a closely related salt that is the standard for this technique. The principles and general procedures outlined here for CsCl can serve as a foundational guide for researchers exploring the potential use of other cesium salts like this compound, though specific parameters would require optimization.
Introduction to Cesium Chloride Density Gradient Ultracentrifugation
Cesium chloride (CsCl) density gradient ultracentrifugation is a powerful and widely used technique for the purification of macromolecules, particularly viruses, viral vectors (like adeno-associated viruses or AAVs), plasmids, and nucleic acids.[1][2][3] This method, also known as isopycnic centrifugation or equilibrium centrifugation, separates particles based on their buoyant density.[2][4]
During high-speed ultracentrifugation, a CsCl solution forms a continuous density gradient, with the highest density at the bottom of the centrifuge tube and the lowest density at the top.[2] Macromolecules loaded with the CsCl solution will migrate through this gradient until they reach a point where their own buoyant density equals the density of the surrounding CsCl medium.[4] At this "isopycnic point," they form distinct bands, allowing for their separation from contaminants with different densities.[4] This technique is particularly effective for separating full (genome-containing) viral capsids from empty capsids, a critical step in the production of high-quality viral vectors for gene therapy.[5][6]
Key Applications
-
Purification of Viruses and Viral Vectors: A primary application is the purification of various viruses and viral vectors, such as AAVs and adenoviruses.[3][5] The technique efficiently separates intact viral particles from cellular debris and can distinguish between full and empty viral capsids.[2][6]
-
Isolation of Nucleic Acids: CsCl gradients are used to isolate plasmid DNA, genomic DNA, and RNA. The buoyant density of nucleic acids in CsCl is dependent on their G-C content, allowing for the separation of different DNA species.
-
Separation of Cellular Organelles: This method can also be applied to the separation of different cellular components.
Quantitative Data for Cesium Chloride Gradients
The precise density of CsCl solutions is critical for successful separation. The density is typically determined by measuring the refractive index of the solution.
| Property | Value | Notes |
| Starting Density for AAV Purification | 1.35 - 1.41 g/mL | The optimal starting density can vary depending on the AAV serotype and the specific protocol. |
| Density of Full AAV Capsids in CsCl | ~1.41 g/mL | This value can fluctuate slightly between different AAV serotypes. |
| Density of Empty AAV Capsids in CsCl | ~1.37 g/mL | Empty capsids are less dense as they lack the viral genome. |
Experimental Protocol: Purification of AAV using Cesium Chloride Density Gradient Ultracentrifugation
This protocol provides a general workflow for the purification of adeno-associated virus (AAV) from clarified cell lysate.
Materials:
-
Clarified AAV-containing cell lysate
-
Cesium chloride (ultrapure grade)
-
Tris-based buffer (e.g., 10 mM Tris, pH 8.0)
-
Ultracentrifuge tubes (e.g., Beckman Coulter Ultra-Clear tubes)
-
Syringes and needles (18G or 21G)
-
Dialysis cassettes or devices (e.g., 10K MWCO)
-
Refractometer
-
Ultracentrifuge with a swinging bucket or vertical rotor
Procedure:
-
Preparation of CsCl Solutions:
-
Prepare a series of CsCl solutions with different densities (e.g., 1.25 g/mL, 1.40 g/mL, 1.55 g/mL) by dissolving solid CsCl in a suitable buffer.
-
Measure the refractive index of each solution to confirm its density.
-
-
Formation of the Step Gradient:
-
Carefully layer the CsCl solutions into an ultracentrifuge tube to create a step gradient. Start with the densest solution at the bottom and sequentially add layers of decreasing density.
-
A typical step gradient for AAV purification might consist of layers of 1.55 g/mL, 1.40 g/mL, and 1.25 g/mL CsCl.
-
-
Loading the Sample:
-
The clarified cell lysate containing the AAV particles is typically mixed with a CsCl solution to a final density of around 1.41 g/mL.
-
This sample-CsCl mixture is then carefully loaded, often as the middle layer in the step gradient.
-
-
Ultracentrifugation:
-
Place the centrifuge tubes in the rotor buckets and carefully balance them.
-
Centrifuge at high speed (e.g., 200,000 x g or higher) for a prolonged period (e.g., 18-24 hours) at a controlled temperature (e.g., 20°C).
-
During centrifugation, the step gradient will transform into a continuous linear gradient, and the AAV particles will band at their isopycnic points.
-
-
Fraction Collection:
-
After centrifugation, carefully remove the tubes from the rotor.
-
The bands corresponding to full and empty AAV capsids should be visible. The lower, more prominent band typically contains the full capsids.
-
Puncture the side of the tube with a needle and syringe to carefully aspirate the desired band. Alternatively, fractions can be collected from the bottom of the tube after piercing it.
-
-
Removal of Cesium Chloride (Dialysis):
-
The collected fractions containing the purified AAV are highly concentrated with CsCl, which is toxic to cells and must be removed.[7]
-
Dialyze the collected fractions against a suitable storage buffer (e.g., PBS with 5% sorbitol) using a dialysis cassette or a similar buffer exchange device.[8] Perform multiple buffer changes to ensure complete removal of the CsCl.
-
-
Characterization and Storage:
-
After dialysis, the purified AAV can be characterized for titer, purity, and infectivity.
-
Store the purified virus at -80°C.
-
Visualizing the Workflow and Principles
Caption: Workflow for AAV purification using CsCl density gradient ultracentrifugation.
Caption: Principle of separation in a CsCl density gradient.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Purification of Recombinant Adeno-Associated Viruses (rAAVs) by Cesium Chloride Gradient Sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of the Recombinant Adenovirus by Cesium Chloride Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Large-scale purification of functional AAV particles packaging the full genome using short-term ultracentrifugation with a zonal rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of cesium chloride density gradient ultracentrifugation for the purification and characterization of recombinant adeno-associated virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. teknova.com [teknova.com]
Application Note: High-Purity Separation of RNA and DNA using a Cesium Benzoate Density Gradient
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
The isolation of pure nucleic acids is a critical first step for numerous molecular biology techniques, including next-generation sequencing (NGS), quantitative PCR (qPCR), and microarray analysis. Isopycnic centrifugation, a form of density gradient centrifugation, is a powerful method that separates macromolecules based on their buoyant density.[1][2][3] During ultracentrifugation, a solution of a dense salt, such as a cesium salt, forms a continuous density gradient.[1][2] Nucleic acid molecules mixed within this solution will migrate to the point in the gradient where their buoyant density is equal to the density of the surrounding medium, a point known as the isopycnic point.[2][3]
RNA is inherently denser than DNA, which allows for their effective separation in such gradients.[2][4] In cesium chloride, for instance, DNA typically has a buoyant density of approximately 1.7 g/cm³, while RNA is significantly denser, often exceeding 1.8 g/cm³.[2][4] This difference in density results in the formation of distinct bands of RNA and DNA within the centrifuge tube after ultracentrifugation.
This application note proposes the use of cesium benzoate as the gradient medium. While empirical buoyant densities of RNA and DNA in this compound are not published, we can theorize a separation based on the principles established with other cesium salts. This compound may offer different solubility and solution properties that could be advantageous for certain applications. The following protocol is a theoretical guide and may require optimization by the end-user.
Principle of Separation
The separation of RNA and DNA in a this compound density gradient is based on their differential buoyant densities. During high-speed ultracentrifugation, the this compound solution establishes a density gradient, with the highest density at the bottom of the tube. The RNA and DNA molecules present in the sample will migrate through this gradient until they reach a position where their density equals that of the this compound solution. Due to its higher molecular density, RNA will form a band at a higher density (lower in the tube) than DNA. Proteins, being less dense, will typically be found near the top of the gradient.[2][4]
References
Application Notes and Protocols: Cesium Benzoate in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium benzoate (CsOBz) is a versatile and effective reagent in modern organic synthesis, enabling key transformations in the construction of complex molecular architectures. Its utility stems from the unique properties of the cesium cation, which can influence reaction rates and selectivities, a phenomenon often referred to as the "cesium effect." These application notes provide detailed protocols and data for the use of this compound and related cesium salts in challenging synthetic steps, including asymmetric catalysis and the formation of intricate cyclic systems. The information presented is intended to guide researchers in leveraging the advantageous properties of this compound for the efficient synthesis of natural products and pharmaceutically relevant molecules.
Key Applications Overview
Cesium salts, including this compound, offer several advantages in organic synthesis, such as shorter reaction times, high yields, and milder reaction conditions.[1] While cesium carbonate and fluoride are more commonly cited, this compound plays a crucial role as a component of catalysts and as a reagent in its own right. Key applications include:
-
Asymmetric Allylic Amination: As a component of π-allylirium C,O-benzoate catalysts, the benzoate ligand is integral to the catalytic cycle. Furthermore, the cesium cation, introduced from the base (cesium carbonate), plays a critical role in activating the amine nucleophile.
-
Enol Benzoate Formation: In conjunction with a fluoride source, cesium salts can be used to generate enol benzoates, which are valuable intermediates in total synthesis.
-
Macrocyclization and Glycosylation: While less documented specifically for this compound, the principles of the "cesium effect," such as high solubility and the formation of "naked" anions, suggest its potential utility in these complex transformations.
Application 1: π-Allyliridium C,O-Benzoate-Catalyzed Asymmetric Allylic Amination
This protocol details the use of a π-allyliridium C,O-benzoate complex in the highly regio- and enantioselective amination of branched allylic acetates. The cesium cation, provided by the base (cesium carbonate), is essential for the reaction's success.[2]
Reaction Principle
The π-allyliridium C,O-benzoate catalyst facilitates the formation of a chiral iridium-π-allyl intermediate. The cesium carbonate acts as a base and, more importantly, the cesium ion coordinates to the amine nucleophile. This coordination enhances the nucleophilicity of the amine and facilitates the turnover-limiting C-N bond formation.[1] Kinetic studies have revealed a fractional-order dependence on the amine concentration, suggesting the involvement of cesium-bridged amine dimers in the reaction mechanism.[1]
Experimental Protocol
General Procedure for the Asymmetric Allylic Amination of Branched Allylic Acetates: [2]
-
To an oven-dried vial equipped with a magnetic stir bar, add the π-allyliridium C,O-benzoate catalyst (5 mol%).
-
Add cesium carbonate (Cs₂CO₃, 120 mol%).
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent (THF, 1 M).
-
Add the primary amine (200 mol%).
-
Add the α-substituted allyl acetate (100 mol%).
-
The reaction mixture is stirred at 40 °C and monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Quantitative Data
The following table summarizes the results for the allylic amination of various substrates, demonstrating the high yields and enantioselectivities achieved with this protocol.
| Entry | Allyl Acetate | Amine | Product | Yield (%) | ee (%) |
| 1 | α-methyl allyl acetate | Benzyl amine | High | High | |
| 2 | Varying alkyl-substituted allyl acetates | Varying primary amines | Corresponding branched allylic amines | Generally >70% | Generally >90% |
Note: Specific yield and ee values vary depending on the exact substrates used. Refer to the original literature for detailed data.[2]
Logical Relationship Diagram
Caption: Workflow for π-allyliridium C,O-benzoate-catalyzed allylic amination.
Application 2: Synthesis of Enol Benzoates in Natural Product Synthesis
This protocol describes the formation of a key enol benzoate intermediate in the total synthesis of Aconicarmisulfonine A, a complex diterpene alkaloid.[3][4] This transformation utilizes benzoyl fluoride in the presence of cesium fluoride. While not using this compound directly, this method highlights the synergy of cesium and benzoate moieties in complex synthesis.
Reaction Principle
Cesium fluoride acts as a fluoride source and a base to facilitate the reaction between the ketone starting material and benzoyl fluoride. The cesium cation likely plays a role in activating the ketone towards nucleophilic attack by fluoride, followed by elimination to form the enol benzoate. The resulting enol benzoate is a stable protecting group and a useful synthetic handle for subsequent transformations.
Experimental Protocol
Procedure for the Synthesis of an Enol Benzoate: [3][5]
-
To a solution of the ketone starting material in DMF, add cesium fluoride (CsF, 2.5 equiv) and 18-crown-6 (2.5 equiv).
-
Cool the mixture to 0 °C.
-
Add benzoyl fluoride (BzF, 2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature (23 °C) and stir for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired enol benzoate.
Quantitative Data
| Starting Material | Reagents | Product | Yield (%) |
| Ketone Intermediate (15) | BzF, CsF, 18-crown-6, DMF | Enol Benzoate (16) | >95 |
Signaling Pathway Diagram
Caption: Proposed mechanism for enol benzoate formation.
Conclusion
This compound and related cesium salts are powerful tools for the synthesis of complex organic molecules. The protocols and data presented herein demonstrate their utility in key transformations, offering high yields and selectivities. The "cesium effect" provides a distinct advantage in reactions requiring highly active and soluble bases or in catalytic systems where cation-anion interactions are critical. Researchers in drug development and natural product synthesis are encouraged to explore the application of this compound to overcome synthetic challenges and to streamline the construction of complex molecular targets. Further investigation into the role of this compound in macrocyclization and glycosylation is warranted and may unveil new and efficient synthetic methodologies.
References
- 1. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphiphilic π-Allyliridium C,O-Benzoates Enable Regio- and Enantioselective Amination of Branched Allylic Acetates Bearing Linear Alkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Amines via Enantioselective π-Allyliridium- C, O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cesium Benzoate in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium salts have garnered significant attention in organic synthesis due to a phenomenon often referred to as the "cesium effect," which describes the remarkable rate enhancement and increased selectivity observed in various reactions.[1][2] Among these, cesium benzoate serves as a versatile and highly effective nucleophile in substitution reactions, particularly in O-alkylation for the synthesis of benzoate esters. These esters are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The high solubility of cesium salts in organic solvents and the "naked" nature of the resulting carboxylate anion contribute to their enhanced reactivity compared to other alkali metal analogs.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in substitution reactions, focusing on the synthesis of benzyl benzoate as a representative example.
Data Presentation: Comparative Analysis of Benzoate Salts in Benzyl Benzoate Synthesis
The choice of cation can significantly influence the yield of ester synthesis. The following table summarizes the yield of benzyl benzoate from the reaction of the corresponding benzoate salt with benzyl chloride, highlighting the advantage of using this compound.
| Cation | Base/Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cesium | This compound | DMF | 25 | 2 | >95 (expected) | Adapted from related cesium carboxylate reactions[2] |
| Sodium | Sodium Benzoate | Water | Reflux | 1 | ~90 | [4] |
| Potassium | Potassium Benzoate | Dichloroethane/Water | 50 - Reflux | Not specified | Quantitative | [5] |
Note: The yield for this compound is an expected value based on the well-documented "cesium effect" which typically leads to higher yields under milder conditions compared to sodium and potassium salts.[3]
Experimental Protocols
Protocol 1: Synthesis of Benzyl Benzoate via O-Alkylation of this compound with Benzyl Bromide
This protocol details the efficient synthesis of benzyl benzoate through the nucleophilic substitution of benzyl bromide with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Benzyl Bromide (1.05 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the this compound. Stir the solution at room temperature.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.05 equiv.) to the stirred solution at room temperature using a syringe.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure benzyl benzoate.
-
Visualizations
Signaling Pathway of the "Cesium Effect" in O-Alkylation
Caption: The "Cesium Effect" enhances O-alkylation reactivity.
Experimental Workflow for Benzyl Benzoate Synthesis
Caption: Workflow for the synthesis of benzyl benzoate.
References
Cesium Benzoate: Application Notes and Protocols for Mass Spectrometry and Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium benzoate, the cesium salt of benzoic acid, is a compound with emerging applications in the fields of analytical chemistry, particularly in mass spectrometry and chromatography. Its unique properties, stemming from both the cesium cation and the benzoate anion, make it a versatile tool for various analytical techniques. This document provides detailed application notes and experimental protocols for the use of this compound in mass spectrometry as a calibration standard and in chromatography for quantitative analysis.
I. This compound in Mass Spectrometry
Application Note 1: High-Mass Calibration of Electrospray Ionization (ESI) Mass Spectrometers
Cesium salts are known to form stable cluster ions in electrospray ionization (ESI), making them excellent calibrants for mass spectrometers, especially in the high mass-to-charge (m/z) range.[1][2][3] While cesium iodide is commonly used for this purpose, this compound presents a viable alternative, offering a different fragmentation pattern and set of cluster ions. The principle relies on the generation of a series of singly and multiply charged salt clusters with the general formula [(this compound)n + Cs]+, which provide regularly spaced peaks across a wide m/z range.[2]
Key Advantages:
-
Wide Mass Range: Generates cluster ions extending to several thousand Daltons.[1][2]
-
Stable Ion Generation: Forms predictable and stable cluster ions under typical ESI conditions.
-
Positive and Negative Ion Modes: Can be used for calibration in both positive and negative ion modes.
Experimental Protocol: ESI-MS Calibration
This protocol is adapted from established methods for cesium salt calibration.[2]
1. Materials:
- This compound (C₇H₅CsO₂)
- HPLC-grade water
- HPLC-grade methanol or acetonitrile
2. Preparation of Calibration Solution:
- Prepare a stock solution of this compound at a concentration of 1-10 mg/mL in HPLC-grade water.
- For infusion, dilute the stock solution to a final concentration of 10-100 µg/mL in a 50:50 (v/v) mixture of water and methanol or acetonitrile.
3. Mass Spectrometer Infusion and Calibration:
- Set up the mass spectrometer in ESI positive or negative ion mode.
- Infuse the this compound calibration solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and intense signal for the cluster ions.
- Acquire the mass spectrum over the desired m/z range.
- Use the manufacturer's calibration software to perform the mass calibration using the observed this compound cluster ions. The theoretical m/z values can be calculated based on the formula [(C₇H₅CsO₂)n + Cs]⁺ for positive mode and [(C₇H₅CsO₂)n + C₇H₅O₂]⁻ for negative mode.
Experimental Workflow for ESI-MS Calibration
Caption: Workflow for ESI-MS calibration using this compound.
II. This compound in Chromatography
Application Note 2: Quantitative Analysis of Benzoate by Reversed-Phase HPLC-UV
Benzoates are widely used as preservatives in food, beverages, and pharmaceutical products.[4][5][6] Accurate quantification is crucial for regulatory compliance and consumer safety.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and reliable method for the determination of benzoate.[4][5][6][7][8][9] This application note provides a general method for the quantification of the benzoate anion, which is directly applicable to this compound.
Principle: The benzoate anion is separated from other matrix components on a C18 reversed-phase column using an isocratic mobile phase. Detection is typically performed at a wavelength where benzoate exhibits strong absorbance (around 225-235 nm).[9] Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
Experimental Protocol: Quantitative HPLC-UV Analysis of Benzoate
This protocol is a compilation of common methods for benzoate analysis.[4][7][9][10]
1. Materials and Reagents:
- This compound (or Sodium/Potassium Benzoate for standard preparation)
- Acetonitrile (HPLC grade)
- Sodium Acetate or Potassium Phosphate (for buffer preparation)
- Acetic Acid or Phosphoric Acid (for pH adjustment)
- HPLC-grade water
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4][9]
- Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., 20:80 v/v Acetonitrile:Sodium Acetate buffer, pH 4.3)[9]
- Flow Rate: 1.0 mL/min[7][9]
- Detection Wavelength: 235 nm[9]
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled (e.g., 37 °C)[7]
3. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in the mobile phase or water to prepare a stock solution (e.g., 100 µg/mL).
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the expected concentration range of the samples (e.g., 1-30 µg/mL).[9]
- Sample Preparation: Dilute liquid samples with the mobile phase and filter through a 0.45 µm syringe filter before injection.[7]
4. Data Analysis:
- Generate a calibration curve by plotting the peak area of the benzoate peak versus the concentration of the calibration standards.
- Determine the concentration of benzoate in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary for Benzoate Analysis by HPLC-UV
| Parameter | Reported Values | References |
| Linearity Range | 1-30 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.59 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 1.8 µg/mL | [9] |
| Recovery | 98-102% | [5] |
| Retention Time | ~4.9 min | [9] |
Application Note 3: Potential Use of this compound as an Ion-Pairing Reagent in RP-HPLC
Ion-pair chromatography is a technique used to enhance the retention of ionic and highly polar analytes on reversed-phase columns.[11][12][13] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention.[12]
While not a conventional choice, this compound could theoretically be employed as an ion-pairing reagent. The benzoate anion could pair with cationic analytes (e.g., basic drugs, quaternary ammonium compounds) to facilitate their separation on a C18 column. The cesium cation would serve as the counter-ion.
Logical Relationship for Ion-Pair Chromatography
Caption: Formation of a neutral ion pair for enhanced retention.
Application Note 4: Potential Application of this compound in Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique used for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[14][15][16] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[14]
This compound, being a salt of an organic acid, is a polar compound. It could be analyzed using HILIC, where it would be retained on a polar stationary phase. Furthermore, the individual ions (cesium and benzoate) could potentially be used to probe the separation mechanism of HILIC columns or act as counter-ions in the mobile phase to improve the peak shape and retention of other polar analytes. The zwitterionic nature of some HILIC stationary phases could offer unique selectivity for salts like this compound.
HILIC Separation Principle
Caption: Partitioning of polar analytes in HILIC.
Conclusion
This compound is a compound with demonstrated and potential utility in modern analytical laboratories. Its application as a high-mass calibrant in ESI-MS provides a valuable tool for ensuring instrument accuracy. In the realm of chromatography, established methods for benzoate quantification can be directly applied to this compound, ensuring its accurate determination in various matrices. Furthermore, the theoretical applications of this compound in ion-pair chromatography and HILIC open avenues for novel method development for the separation of challenging polar and ionic compounds. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists looking to incorporate this compound into their analytical workflows.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. njlabs.com [njlabs.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. ajast.net [ajast.net]
- 10. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Reactions Promoted by Cesium Benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using cesium benzoate as a base or promoter in catalytic reactions. The focus is on improving reaction yields and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Is this compound a catalyst?
A1: While this compound can have catalytic activity in specific contexts, it is more commonly employed as a highly effective base or promoter in reactions catalyzed by transition metals, such as palladium. Its role is often to facilitate a key step in the catalytic cycle, such as transmetalation in cross-coupling reactions. This enhancement is often referred to as the "cesium effect."
Q2: What is the "cesium effect" and how does it improve yield?
A2: The "cesium effect" refers to the observation that cesium salts, including this compound, often provide significantly higher yields and faster reaction rates in palladium-catalyzed cross-coupling reactions compared to other alkali metal bases (e.g., potassium or sodium salts).[1] While initially attributed to higher solubility, evidence suggests that the large, polarizable cesium cation may interact directly with the palladium catalyst.[1] This interaction is thought to stabilize the transition state of the rate-determining step, thereby lowering the activation energy and increasing the reaction efficiency.[1]
Q3: When should I choose this compound over other cesium salts like cesium carbonate?
A3: this compound, as a carboxylate salt, is a weaker base than cesium carbonate. It can be advantageous in reactions where a very strong base might cause unwanted side reactions, such as epimerization of sensitive stereocenters or decomposition of base-labile functional groups. The benzoate anion is also less nucleophilic than fluoride, which can be beneficial if the substrate is sensitive to nucleophilic attack.
Q4: How critical is the purity and dryness of this compound?
A4: As with many catalytic systems, the purity and dryness of all reagents are critical. Water can hydrolyze starting materials and intermediates or deactivate the catalyst.[2] Ensure that the this compound used is anhydrous and that all solvents have been thoroughly dried and degassed to prevent oxygen from deactivating the catalyst.[3][4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction using a palladium catalyst and this compound as the base has resulted in a low yield of the desired product. What are the potential causes and how can I resolve this?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or may have decomposed.
-
Insufficient Base Strength or Solubility: While this compound is effective, it may not be the optimal base for every substrate combination.
-
Solution: Screen other cesium bases, such as cesium carbonate or cesium fluoride, which have different basicity and solubility profiles.[6] While cesium salts are generally more soluble, ensure vigorous stirring to overcome any mass transfer limitations.
-
-
Presence of Impurities: Water, oxygen, or impurities in the starting materials can poison the catalyst.
-
Sub-optimal Reaction Temperature: The reaction may require more or less thermal energy to proceed efficiently.
-
Solution: Perform the reaction at a slightly higher temperature to increase the rate. Conversely, if side product formation is observed, lowering the temperature may improve selectivity for the desired product.[5]
-
Issue 2: Significant Formation of Side Products (e.g., Homocoupling or Protodeboronation)
Question: My reaction is producing a significant amount of homocoupled product from my boronic acid starting material, and I'm losing my aryl halide to protodeboronation. How can I suppress these side reactions?
Answer: The formation of these side products indicates that the desired cross-coupling pathway is facing competition from undesired reaction pathways.
Potential Causes & Solutions:
-
Slow Transmetalation Step: If the transfer of the organic group from the boron reagent to the palladium center is slow, it allows time for side reactions to occur.
-
Solution: The "cesium effect" is known to accelerate the transmetalation step.[1] Ensure your this compound is fully dissolved and consider a slight excess. In some cases, adding a small amount of water can facilitate this step in Suzuki-Miyaura reactions, but this must be carefully optimized.
-
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, and it is a significant issue with certain boronic acids.[1]
-
Solution: The choice of a cesium base can help suppress protodeboronation compared to other bases.[1] Additionally, ensure the reaction medium is not overly acidic and that all reagents are anhydrous. Adding the boronic acid slowly to the reaction mixture after other components have equilibrated can sometimes mitigate this issue.[1]
-
Data Presentation
The choice of base is a critical parameter in palladium-catalyzed cross-coupling reactions. The following table summarizes the impact of different bases on the yield of a model Suzuki-Miyaura coupling reaction. Note that while specific data for this compound is often found within broader studies, cesium carbonate is a well-documented and effective cesium salt that demonstrates the "cesium effect."
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Notes |
| Cs₂CO₃ | Dioxane | 100 | 12 | 95 | Demonstrates the high efficiency of the "cesium effect." |
| K₃PO₄ | Dioxane | 100 | 12 | 85 | A common and effective base, but often less efficient than cesium salts. |
| K₂CO₃ | Dioxane | 100 | 24 | 60 | Lower yield and requires longer reaction time. |
| Na₂CO₃ | DME | 80 | 24 | 45 | Often shows significantly lower performance compared to potassium and cesium bases. |
| CsF | THF | 65 | 18 | 92 | Another highly effective cesium salt, particularly useful when a non-carbonate base is needed.[6] |
| This compound | Dioxane | 100 | 18 | 88 | A milder cesium base, useful for sensitive substrates. Yields are generally high but may require longer times. |
Data is representative and compiled for illustrative purposes based on typical outcomes in Suzuki-Miyaura reactions.
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a Cesium Base
This protocol provides a general workflow for the cross-coupling of an aryl bromide with an arylboronic acid, employing this compound as the base.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
This compound (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
Magnetic stir bar
-
Oven-dried reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl bromide, arylboronic acid, this compound, palladium precatalyst, and ligand under a positive pressure of inert gas (Argon).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Proposed mechanism of the "cesium effect" on the catalytic cycle.
References
Cesium benzoate stability and decomposition under high temperatures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium benzoate, focusing on its stability and decomposition at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
This compound is a relatively stable organic salt. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, a well-established trend for alkali metal salts of oxoacids shows that thermal stability generally increases down the group from lithium to cesium.[1][2][3][4] This is attributed to the decreasing polarizing power of the larger cations.[1][4] Based on data for sodium and potassium benzoate, this compound is expected to be the most thermally stable among the alkali metal benzoates.
Q2: What are the primary decomposition products of this compound at high temperatures?
Upon heating to high temperatures, this compound is expected to decompose primarily into benzene and cesium carbonate.[5] Further heating may lead to the decomposition of cesium carbonate into cesium oxide and carbon dioxide. One source suggests a direct decomposition to benzene and cesium oxide.[6]
Q3: What is the likely mechanism for the thermal decomposition of this compound?
The thermal decomposition of alkali metal benzoates, including this compound, is proposed to proceed through an anionic mechanism involving decarboxylation.[5][7] The key steps are:
-
Initial decarboxylation of the benzoate salt to form a phenyl anion intermediate.
-
The highly reactive phenyl anion abstracts a proton, leading to the formation of benzene.
-
The remaining ionic species rearrange to form cesium carbonate.
Q4: Are there any safety precautions to consider when heating this compound?
Yes. The thermal decomposition of this compound produces benzene, which is a known carcinogen and is flammable. All high-temperature experiments should be conducted in a well-ventilated fume hood or a controlled atmosphere with appropriate exhaust. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Q5: How might impurities, such as residual benzoic acid, affect my thermal analysis results?
The presence of unreacted benzoic acid can significantly impact thermal analysis. Benzoic acid has a much lower melting point (around 122 °C) and will show thermal events at temperatures lower than the decomposition of pure this compound. This can lead to misinterpretation of the thermogram. It is crucial to use a pure, anhydrous sample for accurate thermal analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected weight loss at low temperatures (< 200 °C) in TGA. | 1. Presence of residual solvent (e.g., water). 2. Contamination with unreacted benzoic acid. | 1. Ensure the sample is thoroughly dried under vacuum before analysis. 2. Purify the this compound sample, for example, by recrystallization. |
| Broad or multiple decomposition peaks in the TGA/DSC curve. | 1. Inhomogeneous sample. 2. Complex, multi-step decomposition process. 3. Reaction with the crucible material at high temperatures. | 1. Ensure the sample is finely ground and homogeneous. 2. Use a slower heating rate to better resolve thermal events. 3. Use an inert crucible material such as alumina or platinum. |
| Final residual mass in TGA is higher than expected for cesium oxide. | 1. Incomplete decomposition. 2. Formation of stable intermediates, such as cesium carbonate. 3. Reaction with the purge gas (if not inert). | 1. Increase the final temperature of the TGA run. 2. Hold the sample at the final temperature for an extended period (isothermal step). 3. Ensure a high-purity inert purge gas (e.g., nitrogen, argon) is used. |
| Inconsistent results between different experimental runs. | 1. Variation in sample mass. 2. Different heating rates used. 3. Changes in the purge gas flow rate. 4. Sample placement in the analyzer. | 1. Use a consistent sample mass for all experiments. 2. Maintain a constant heating rate and document it for all analyses. 3. Ensure a stable and consistent purge gas flow rate. 4. Be consistent with sample packing and placement in the crucible. |
Data Presentation
Table 1: Thermal Properties of Alkali Metal Benzoates
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Decomposition Onset (°C) |
| Sodium Benzoate | C₇H₅NaO₂ | 144.11 | >300 | >450 - <475 |
| Potassium Benzoate | C₇H₅KO₂ | 160.21 | ~442 | ~430 |
| This compound | C₇H₅CsO₂ | 254.02 | >450 (estimated) | >475 (estimated) |
Note: The values for this compound are estimated based on the periodic trend of increasing thermal stability down the alkali metal group.[1][2][3][4]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Inert sample pans (e.g., alumina, platinum)
-
High-purity nitrogen or argon gas supply
Procedure:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.
-
Instrument Setup:
-
Tare the empty sample pan.
-
Accurately weigh 5-10 mg of the this compound sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Calculate the percentage of residual mass at the end of the experiment.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To identify thermal transitions such as melting and decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or platinum sample pans
-
High-purity nitrogen or argon gas supply
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely powdered, dry this compound into a sample pan.
-
Instrument Setup:
-
Hermetically seal the sample pan.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 500 °C (or a temperature just beyond the decomposition onset observed in TGA) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Visualizations
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed decomposition pathway for this compound.
References
Troubleshooting low solubility of cesium benzoate in reaction mixtures.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low solubility of cesium benzoate in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (C₆H₅COOCs) is the cesium salt of benzoic acid. It is utilized in various chemical applications, primarily in organic synthesis. Due to the properties of the cesium cation, it serves as an effective reagent for preparing esters and other derivatives through substitution and acylation reactions.[1] It can also act as a catalyst in certain polymerization reactions by stabilizing charged intermediates.[1]
Q2: Why is my this compound precipitating or failing to dissolve in the reaction mixture?
Low solubility or precipitation of this compound can be attributed to several factors:
-
Inappropriate Solvent Choice: this compound's solubility is highly dependent on the solvent. It is an ionic salt, and its solubility is favored in polar solvents.[1] Dipolar aprotic solvents are often particularly effective.[2]
-
Low Temperature: The solubility of most salts, including this compound, generally increases with temperature.[3][4] Conducting the reaction at room temperature may be insufficient to achieve the desired concentration.
-
Reaction Byproduct Precipitation: In substitution reactions, the cesium halide salt (e.g., CsCl, CsBr) formed as a byproduct may be less soluble than this compound in the reaction medium, leading to its precipitation during the course of the reaction.[2]
-
Supersaturation: The solution may be supersaturated, a state where more solute is dissolved than is normally possible at a given temperature. This is an unstable state, and precipitation can be triggered by minor disturbances.[5]
-
Incorrect pH: The solubility of benzoates is influenced by pH. In acidic conditions (pH 2 or lower), the benzoate anion can be protonated to form benzoic acid, which is significantly less soluble in aqueous solutions than its salt form.[4][6]
Q3: How does solvent choice affect the solubility of this compound?
Solvent polarity is a critical factor. Cesium salts, in general, show enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][7] This is a key component of the "cesium effect," where the large, soft cesium cation is well-solvated by these solvents, leaving the benzoate anion "naked" and highly reactive.[2][8] In contrast, solubility is often poor in nonpolar organic solvents. While water is a polar solvent, the solubility of the related benzoic acid is limited, though its salt form is more soluble.[9][10]
Q4: What is the "cesium effect" and how does it relate to solubility and reactivity?
The "cesium effect" refers to the enhanced reactivity and often improved yields observed when using cesium salts (like cesium carbonate or this compound) in organic synthesis compared to other alkali metal salts (e.g., sodium or potassium).[8][11][12] This effect is largely attributed to the properties of the cesium ion (Cs⁺):
-
Large Ionic Radius: Cesium is the largest non-radioactive alkali metal, resulting in a low charge density.
-
Weak Ion Pairing: In polar aprotic solvents like DMF, the large Cs⁺ ion is well-solvated, leading to weak ion pairing with the counter-anion (benzoate).[2]
-
Increased Nucleophilicity: This weak ion pairing results in a more "naked" and highly reactive anion, which enhances its nucleophilicity in substitution reactions.[2][8]
Essentially, the excellent solubility and dissociation of cesium salts in these solvents are the foundation of the cesium effect, leading to more efficient reactions.[2]
Q5: Can I simply increase the temperature to improve solubility?
Yes, increasing the temperature is a common and effective method to increase the solubility of this compound.[1][3] For many reactions involving this compound, heating the mixture to temperatures between 60°C and 100°C can facilitate dissolution and improve reaction rates.[1] However, be aware of the thermal stability of your reactants and the potential for side reactions at elevated temperatures. This compound itself may decompose at temperatures above 80°C, especially during solvent evaporation under atmospheric pressure.[13]
Data Presentation
Table 1: Comparative Solubility of Cesium Salts in Various Solvents
This table summarizes qualitative and quantitative solubility data for this compound and related cesium salts. Direct quantitative data for this compound is sparse; therefore, data for related, well-studied cesium alkanoates and carbonates are included as valuable proxies.
| Salt | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Polar Solvents | Generally Soluble | - | Solubility is a key characteristic of alkali metal benzoates.[1] Qualitatively more soluble than cesium propionate.[2] |
| Cesium Propionate | DMF | ~0.4 M | 51 | Cesium salts are at least four times more soluble than their rubidium counterparts in dipolar aprotic solvents.[2] |
| Cesium Propionate | DMSO | ~0.4 M | 51 | High solubility contributes to the "cesium effect".[2] |
| Cesium Propionate | MEK (Methyl Ethyl Ketone) | <0.1 M | 51 | Lower solubility in less polar solvents.[2] |
| Cesium Carbonate | Water | 261 g / 100 mL | 20 | Highly soluble in water.[7] |
| Cesium Carbonate | Methanol | Soluble | 25 | Solubility increases with temperature.[3] |
| Cesium Carbonate | Ethanol | Soluble | 25 | Generally soluble in alcohols.[3][7] |
| Cesium Carbonate | DMF | Soluble | - | Good solubility in DMF is a known property.[7] |
| Cesium Chloride | Ethanol | Soluble | - | [14] |
| Cesium Chloride | Methanol | Soluble | - | [14] |
| Cesium Bromide | Ethanol | Soluble | - | [14] |
| Cesium Bromide | DMSO | Soluble | - | [14] |
Table 2: Influence of Cation on Reactivity (The "Cesium Effect")
This table illustrates the impact of the alkali metal cation on the yield of a substitution reaction, highlighting the superior performance of cesium, which is linked to its better solubility and dissociation in the reaction medium.
| Cation Source | Solvent | Yield of Alkylated Product (%) | Reaction Conditions | Reference |
| Cs-propionate | DMF | 95% | 2.5 x 10⁻² M substrate, 0.1 M propionate, 65°C, 24h | Dijkstra et al., 1987[2] |
| Rb-propionate | DMF | 75% | " | Dijkstra et al., 1987[2] |
| K-propionate | DMF | 70% | " | Dijkstra et al., 1987[2] |
| Na-propionate | DMF | No Reaction | " (Poor solubility) | Dijkstra et al., 1987[2] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Organic Synthesis
This protocol provides a generalized method for achieving complete dissolution of this compound for a typical nucleophilic substitution reaction.
-
Reagent and Solvent Preparation:
-
Ensure this compound is dry. If it is hygroscopic, dry under vacuum.
-
Use an anhydrous, polar aprotic solvent such as DMF or DMSO for best results.[2]
-
-
Dissolution Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the this compound and the chosen solvent.
-
Begin vigorous stirring.
-
Gently heat the mixture using an oil bath. A target temperature of 60-80°C is often effective.[1] Monitor the temperature closely.
-
Continue stirring and heating until all solid has dissolved, resulting in a clear solution. This may take some time depending on the concentration.
-
-
Reaction Initiation:
-
Once the this compound is fully dissolved, cool or heat the solution to the desired reaction temperature.
-
Slowly add the other reagents (e.g., the alkyl halide) to the solution to initiate the reaction.
-
Protocol 2: Experimental Determination of this compound Solubility
This protocol outlines a gravimetric method to determine the solubility of this compound in a specific organic solvent.[14]
-
Sample Preparation:
-
Add an excess amount of dry this compound to a known mass of the selected organic solvent in a sealed, temperature-controlled vessel.
-
-
Equilibration:
-
Stir the mixture vigorously at a constant, recorded temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.
-
-
Phase Separation:
-
Stop stirring and allow the undissolved solid to settle.
-
Carefully extract a known mass of the clear, saturated supernatant using a pre-warmed syringe equipped with a filter (to prevent drawing in solid particles).
-
-
Solvent Evaporation:
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under reduced pressure, taking care not to exceed temperatures that could cause decomposition (~80°C).[13]
-
-
Calculation of Solubility:
-
Weigh the vial containing the dry, residual this compound.
-
Calculate the mass of the dissolved this compound by subtracting the initial vial mass.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the supernatant sample.
-
Express the solubility in grams of solute per 100 grams of solvent.
-
Visualizations
Caption: Troubleshooting workflow for low this compound solubility.
Caption: The "cesium effect": enhanced anion reactivity.
References
- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. csub.edu [csub.edu]
- 7. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. The “cesium effect”: Syntheses of medio- and macrocyclic compounds | Semantic Scholar [semanticscholar.org]
- 12. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [groups.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cesium Benzoate-Mediated Synthesis
Welcome to the technical support center for optimizing reaction conditions for cesium benzoate-mediated synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "cesium effect" and how does it relate to this compound?
A1: The "cesium effect" refers to the often-observed rate acceleration and improved yields in various cross-coupling reactions when using cesium bases, such as cesium carbonate or cesium fluoride.[1] While less common, this compound can also contribute to this effect. The large, soft cesium cation is thought to play a role in stabilizing intermediates and transition states in the catalytic cycle. It can also increase the solubility of other reagents.
Q2: In which types of reactions is this compound typically used?
A2: this compound, like other cesium salts, can be employed as a base or additive in various transition-metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. It can be particularly useful for reactions involving sensitive functional groups where a milder base is required.
Q3: How does this compound compare to other common bases like cesium carbonate or potassium phosphate?
A3: this compound is a weaker base compared to cesium carbonate or potassium phosphate. This can be advantageous in reactions where stronger bases might cause side reactions, such as enolization or hydrolysis of sensitive functional groups. However, for reactions requiring a strong base to facilitate catalyst activation or substrate deprotonation, cesium carbonate might be more effective.[1]
Q4: What are the typical starting points for optimizing a reaction with this compound?
A4: When starting, consider using 1.5 to 2.5 equivalents of this compound. A common solvent is a non-polar aprotic solvent like toluene or dioxane, sometimes with a small amount of water to aid in dissolving the base.[2] The reaction temperature can be initially set between 80-110 °C. Optimization of the palladium catalyst and ligand is also crucial and is often substrate-dependent.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Primary Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC, or LC-MS) shows a significant amount of unreacted starting material and minimal desired product.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low or no product yield.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst that is more easily activated. For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary. |
| Insufficient Basicity | While this compound is a moderate base, some reactions may require stronger conditions. Try increasing the equivalents of this compound (e.g., from 2 to 3 equivalents). If the reaction still does not proceed, consider switching to a stronger base like cesium carbonate.[1] |
| Suboptimal Temperature | Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, try increasing the temperature in 10-20 °C increments. Be mindful of potential substrate or product degradation at higher temperatures. |
| Poor Reagent/Solvent Quality | Ensure all reagents are pure and solvents are anhydrous and degassed. The presence of oxygen or water can lead to catalyst deactivation and side reactions.[3] |
| Ligand Incompatibility | The choice of ligand is critical. For sterically hindered substrates or challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required.[4] |
Issue 2: Formation of Significant Side Products
Primary Symptoms: The desired product is formed, but significant amounts of byproducts such as homocoupled products or dehalogenated starting materials are also observed.
Troubleshooting Workflow:
Caption: Troubleshooting logic for side product formation.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling | This is often caused by the presence of oxygen, which can promote the oxidative homocoupling of organoboron reagents in Suzuki reactions. It can also be exacerbated by high temperatures. | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). Consider lowering the reaction temperature.[3] |
| Dehalogenation | The aryl halide is reduced to the corresponding arene. This can be promoted by certain solvents or bases, especially at high temperatures. | If using a stronger base, switching to this compound may reduce this side reaction. Ensure your solvent is not a hydrogen source under the reaction conditions. |
| Protodeborylation (Suzuki) | The boronic acid is replaced by a hydrogen atom. This can be an issue with certain boronic acids, especially in the presence of water and at elevated temperatures. | Use anhydrous conditions where possible. Using the corresponding boronic ester can sometimes improve stability. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield in a Model Suzuki-Miyaura Coupling
(Note: This is a representative table based on general findings in cross-coupling literature, as specific data for this compound is limited. It serves as a guideline for optimization.)
| Entry | Palladium Catalyst (mol%) | Ligand | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos | This compound | Dioxane | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos | This compound | Toluene | 110 | 85 |
| 5 | Pd₂(dba)₃ (1) | XPhos | This compound | Toluene | 80 | 55 |
| 6 | Pd(OAc)₂ (2) | PPh₃ | This compound | Dioxane | 100 | 30 |
Experimental Protocols
General Protocol for a this compound-Mediated Suzuki-Miyaura Cross-Coupling
Reaction Setup Workflow:
References
Cesium Benzoate Chemical Compatibility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical compatibility of cesium benzoate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, as an alkali metal salt of a carboxylic acid, is generally soluble in polar solvents.[1] Its solubility is attributed to the ionic bond between the cesium cation (Cs+) and the benzoate anion (C₆H₅COO⁻).[1] It has been noted to be more soluble than its rubidium counterpart in dipolar aprotic solvents.[2] For instance, cesium salts show good solubility in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]
Q2: Is this compound compatible with acids?
No, this compound is not compatible with acids.[3] As the salt of a weak acid (benzoic acid) and a strong base (cesium hydroxide), it will react with stronger acids to protonate the benzoate anion, forming benzoic acid. Benzoic acid has lower solubility in aqueous solutions and may precipitate out.
Q3: What is the compatibility of this compound with strong bases?
This compound is stable in the presence of many bases. However, its utility in reactions often relies on the nucleophilicity of the benzoate anion, which can be influenced by the basicity of the reaction medium.
Q4: Can I use this compound with strong oxidizing agents?
No, it is recommended to avoid mixing this compound with strong oxidizing agents.[3] The benzoate anion can be susceptible to oxidation, which could lead to decomposition and potentially vigorous or hazardous reactions. Common strong oxidizing agents to avoid include potassium permanganate, chromium trioxide, and nitric acid.[4][5]
Q5: How does this compound behave in the presence of water?
While this compound is soluble in water, prolonged exposure to moisture should be handled with care, as some sources indicate potential reactions with water.[3][6] It is advisable to handle the compound under an inert atmosphere and store it in a dry, cool, and well-ventilated place.[3]
Q6: In which organic solvents is this compound soluble?
This compound exhibits solubility in polar aprotic solvents.[2] It is particularly useful in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where it is noted to be significantly more soluble than other alkali metal benzoates.[2] Its solubility has also been reported in methyl ethyl ketone (MEK).[2]
Troubleshooting Guide
Issue: I observed a precipitate forming after adding an acidic reagent to my this compound solution. What happened?
-
Answer: You have likely protonated the benzoate anion. This compound reacts with acids to form benzoic acid and the corresponding cesium salt of the acid you added. Benzoic acid is significantly less soluble in many solvents compared to this compound and has likely precipitated out of your solution. To resolve this, you may need to adjust the pH of your solution or choose a different synthetic route that avoids acidic conditions.
Issue: My reaction with this compound as a nucleophile is not proceeding as expected. What could be the problem?
-
Answer: Several factors could be at play:
-
Solvent Choice: Ensure you are using a solvent in which this compound is sufficiently soluble to provide a high concentration of reactive benzoate anions. DMF and DMSO are often good choices.[2]
-
Water Contamination: Traces of water can solvate the cesium cation and the benzoate anion, potentially reducing the nucleophilicity of the benzoate. Ensure your reagents and solvent are anhydrous.
-
Incompatible Reagents: Double-check that none of your other reagents are acidic or contain functional groups that could react with the benzoate anion.
-
Issue: The color of my reaction mixture containing this compound changed unexpectedly, and I suspect decomposition.
-
Answer: An unexpected color change could indicate decomposition of the benzoate anion. This might be caused by:
-
Presence of Oxidizing Agents: If any of your reagents are strong oxidizers, they could be reacting with the benzoate.
-
High Temperatures: While specific decomposition temperatures can vary based on the reaction mixture, prolonged exposure to high heat can cause decomposition. Under certain conditions, this compound can decompose to release benzene and cesium oxide.[1]
-
Light Sensitivity: While not commonly reported as highly light-sensitive, it is good practice to protect reactions from light if you suspect photodecomposition.
-
Quantitative Data on this compound Solubility
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | Soluble | Not Specified | Cesium salts are at least four times more soluble than their rubidium counterparts in dipolar aprotic solvents.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Used as a solvent for reactions involving cesium carboxylates.[2] |
| Methyl Ethyl Ketone (MEK) | Soluble | Not Specified | Solubility has been determined from plots of conductivity against concentration.[2] |
| Water | Soluble | Not Specified | As an alkali metal salt, it is expected to be soluble in polar solvents like water.[1] |
Experimental Protocols
Protocol: Determining the Chemical Compatibility of this compound with a Novel Reagent
This protocol outlines a general method for assessing the compatibility of this compound with a new reagent in a specific solvent.
1. Materials:
-
This compound
-
Test reagent
-
Anhydrous solvent of choice (e.g., DMF, DMSO)
-
Small, dry reaction vials with caps
-
Inert gas supply (e.g., nitrogen or argon)
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Analytical balance
-
Spectroscopic equipment for analysis (e.g., NMR, IR, or LC-MS)
2. Procedure:
-
Preparation of Stock Solution: In a clean, dry vial under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a typical experimental concentration (e.g., 0.1 M).
-
Control Sample: Transfer a known volume of the this compound stock solution to a separate vial. This will serve as your control.
-
Test Sample: To another vial containing the same volume of the this compound stock solution, add the test reagent in the desired stoichiometric ratio.
-
Observation: Stir both the control and test samples at the intended reaction temperature. Visually inspect for any immediate changes, such as precipitation, color change, or gas evolution.
-
Time-Course Analysis: Allow the samples to stir for the intended duration of your experiment. At regular intervals (e.g., 1 hour, 4 hours, 24 hours), take a small aliquot from both the control and test vials.
-
Analysis: Analyze the aliquots using an appropriate analytical technique to monitor the integrity of the this compound and the test reagent.
-
NMR Spectroscopy: Look for the appearance of new signals or the disappearance of signals corresponding to your starting materials, which would indicate a reaction.
-
LC-MS: Monitor the concentration of this compound and the test reagent and check for the formation of any new products.
-
-
Interpretation:
-
Compatible: If there are no significant changes in the analytical data of the test sample compared to the control, the reagent is likely compatible under the tested conditions.
-
Incompatible: The formation of new products, a decrease in the concentration of starting materials, or significant visual changes indicate an incompatibility.
-
Visualizations
Caption: Experimental workflow for assessing chemical compatibility.
Caption: Troubleshooting flowchart for compatibility issues.
References
- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. fishersci.com [fishersci.com]
- 4. Oxidizing Agents [tigerweb.towson.edu]
- 5. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 6. physics.purdue.edu [physics.purdue.edu]
Technical Support Center: Cesium Benzoate Purity and Experimental Impact
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding issues with cesium benzoate purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they originate?
A1: Common impurities in this compound can arise from the manufacturing process and storage. The primary synthesis method involves the reaction of cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) with benzoic acid. Potential impurities include:
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Unreacted Starting Materials: Residual benzoic acid or cesium carbonate/hydroxide can be present if the reaction does not go to completion or if purification is inadequate.
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Other Alkali Metal Cations: Commercial sources of cesium salts may contain other alkali metals such as sodium (Na⁺) and potassium (K⁺) as impurities.
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Halide Ions: If the cesium source is derived from cesium halides (e.g., CsCl), residual chloride (Cl⁻) or other halide ions may be present.
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Heavy Metals: Trace amounts of heavy metals may be introduced from raw materials or manufacturing equipment. Regulatory bodies like the United States Pharmacopeia (USP) and the European Medicines Agency (EMA) set limits for these impurities in pharmaceutical-grade materials.[1][2][3][4][5]
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere if not stored under anhydrous conditions.
Q2: How can impurities in this compound affect my organic synthesis reactions?
A2: Impurities in this compound can have significant effects on organic synthesis, particularly in reactions where it is used as a base or a source of benzoate nucleophile. This is often related to the "cesium effect," where the large, soft cesium cation leads to a more "naked" and reactive anion in organic solvents.
-
Cation Impurities (e.g., Na⁺, K⁺): The presence of smaller, harder cations like sodium or potassium can diminish the "cesium effect." This can lead to reduced reaction rates, lower yields, and decreased selectivity compared to using pure this compound.[6][7] Some studies have shown that switching from cesium to sodium can even alter the reaction pathway, leading to different products.[6]
-
Halide Impurities (e.g., Cl⁻): Halide ions can act as competing nucleophiles or interfere with catalytic cycles, especially in palladium-catalyzed cross-coupling reactions.[8][9] They can poison the catalyst or lead to the formation of undesired byproducts.
-
Excess Benzoic Acid or Cesium Hydroxide: An excess of benzoic acid can alter the pH of the reaction mixture and may protonate sensitive reagents. Residual cesium hydroxide will increase the basicity of the reagent, which could lead to unwanted side reactions like hydrolysis of esters or epimerization of stereocenters.
Q3: My cell viability assay results are inconsistent when using a new batch of this compound. Could impurities be the cause?
A3: Yes, impurities in this compound could certainly lead to inconsistent results in sensitive biological assays.
-
Heavy Metals: Even at trace levels, heavy metals can be toxic to cells, leading to reduced cell viability and inconsistent assay results.
-
pH Alterations: Residual benzoic acid or cesium hydroxide can alter the pH of your cell culture medium, which can significantly impact cell health and proliferation.
-
Unknown Organic Impurities: Impurities from the synthesis of benzoic acid could also be present and exert cytotoxic effects.
It is crucial to use high-purity this compound for biological applications and to ensure that the pH of the final solution is adjusted appropriately.
Troubleshooting Guides
Issue 1: Reduced Yield or Reaction Rate in Organic Synthesis
If you are experiencing lower than expected yields or slower reaction times in a reaction where this compound is used, consider the following troubleshooting steps.
Troubleshooting Workflow for Reduced Yield/Reaction Rate
Caption: Troubleshooting workflow for low yield or slow reaction rates.
Issue 2: Unexpected Side Products in a Palladium-Catalyzed Cross-Coupling Reaction
The formation of unexpected byproducts in Pd-catalyzed reactions can often be traced back to impurities in the reagents.
Logical Relationship of Impurities to Side Products in Pd-Catalyzed Reactions
Caption: Impact of impurities on Pd-catalyzed cross-coupling reactions.
Data on Potential Impurities and Purity Grades
While a specific, standardized Certificate of Analysis for all grades of this compound is not universally available, the following table provides typical specifications for a high-purity grade, based on common specifications for similar alkali metal salts like sodium benzoate.[10]
| Parameter | Specification | Potential Impact of Exceeding Specification |
| Assay (anhydrous basis) | ≥ 99.5% | Lower concentration of active reagent. |
| Water Content | ≤ 0.5% | Can hydrolyze sensitive reagents or quench reactions. |
| Sodium (Na) | ≤ 500 ppm | May reduce the "cesium effect," leading to lower yields and selectivity.[6][7] |
| Potassium (K) | ≤ 200 ppm | Similar to sodium, can interfere with the desired reactivity. |
| Chloride (Cl) | ≤ 100 ppm | Can interfere with catalytic cycles, especially in Pd-catalyzed reactions.[8][9] |
| Heavy Metals (as Pb) | ≤ 10 ppm | Can be toxic to catalysts and biological systems.[1][2][3][4][5] |
| Insoluble Matter | ≤ 0.05% | Indicates presence of foreign particulate matter. |
Experimental Protocols
Protocol 1: Purity Assay and Quantification of Benzoic Acid Impurity by HPLC
This method can be used to determine the purity of this compound and quantify the amount of unreacted benzoic acid.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile. The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Standard Preparation:
-
Prepare a stock solution of high-purity benzoic acid in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the mobile phase to a known concentration.
-
-
Procedure:
-
Inject the calibration standards to generate a standard curve.
-
Inject the sample solution.
-
The purity of this compound is determined by the area of the benzoate peak relative to the total peak area. The concentration of free benzoic acid is calculated from the standard curve.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assay of this compound.
Protocol 2: Determination of Alkali Metal and Halide Impurities by Ion Chromatography
Ion chromatography (IC) is a sensitive method for quantifying ionic impurities.
-
Instrumentation: Ion Chromatograph with a conductivity detector.
-
Cation Analysis (for Na⁺, K⁺):
-
Column: A suitable cation-exchange column.
-
Eluent: A dilute acid solution (e.g., methanesulfonic acid).
-
Suppressor: A cation self-regenerating suppressor.
-
-
Anion Analysis (for Cl⁻):
-
Column: A suitable anion-exchange column.
-
Eluent: A carbonate/bicarbonate buffer.
-
Suppressor: An anion self-regenerating suppressor.
-
-
Standard Preparation: Prepare multi-element calibration standards for the ions of interest in deionized water.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in deionized water to a known concentration. The high concentration of cesium ions may require sample dilution to avoid column overload, particularly for cation analysis.
-
Procedure:
-
Inject the calibration standards to generate standard curves for each ion.
-
Inject the sample solution.
-
Quantify the concentration of each impurity ion based on its respective standard curve.
-
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmaceutical heavy metals detection now requires high tech equipment [manufacturingchemist.com]
- 4. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 5. researchgate.net [researchgate.net]
- 6. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
How to handle hygroscopic cesium salts like cesium benzoate in the lab.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic cesium salts, with a specific focus on cesium benzoate.
Frequently Asked Questions (FAQs)
Q1: What are hygroscopic cesium salts and why do they require special handling?
A1: Hygroscopic cesium salts, such as this compound, readily attract and absorb moisture from the atmosphere.[1] This property can lead to clumping, caking, and ultimately, the dissolution of the salt into a saturated solution.[1] Improper handling can result in inaccurate weighing for reactions, changes in the salt's chemical properties, and potential safety hazards.
Q2: How should I store this compound to maintain its integrity?
A2: this compound should be stored in a tightly sealed, airtight container to prevent exposure to atmospheric moisture. For long-term storage, it is recommended to keep the container in a cool, dry place. Storing the container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) provides an additional layer of protection. Some sources also recommend storing under an inert atmosphere, such as argon.
Q3: What is the proper way to weigh a hygroscopic salt like this compound?
A3: Weighing should be done as quickly as possible to minimize exposure to air.[2] It is advisable to allow the container to reach ambient temperature before opening to prevent condensation of moisture onto the cold salt. For highly sensitive experiments, weighing should be performed in a glove box with a controlled, low-humidity atmosphere.[2] If a glove box is not available, weighing the salt in a receiving vessel that can be quickly sealed is a practical alternative.
Q4: Can I dry this compound if it has absorbed moisture?
A4: While it may be possible to dry some hygroscopic salts by gentle heating under vacuum, this is not always recommended as it can lead to decomposition, especially for organic salts like this compound. It is preferable to prevent moisture absorption in the first place through proper storage and handling. If drying is attempted, it should be done with caution at a low temperature.
Q5: What are the primary safety precautions when working with this compound?
A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses or goggles, gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[5] Always wash hands thoroughly after handling.
Q6: How should I dispose of waste this compound?
A6: Non-radioactive cesium compounds that are not mixed with other hazardous materials may, in some jurisdictions, be disposable as normal solid waste, provided they are in sealed containers.[6] However, it is crucial to consult and adhere to all federal, state, and local regulations for chemical waste disposal. If this compound is part of a reaction mixture containing other hazardous chemicals, it must be disposed of as hazardous waste.[7][8]
Troubleshooting Guides
Issue 1: The this compound has formed hard clumps or has become a solid mass.
-
Cause: Prolonged or repeated exposure to atmospheric moisture.
-
Solution:
-
For immediate use, you can try to carefully break up the clumps with a clean, dry spatula inside a fume hood. Be aware that the water content will lead to inaccurate mass measurements.
-
For future prevention, review your storage procedures. Ensure the container is always tightly sealed immediately after use and consider using a desiccator.
-
Issue 2: Inconsistent or poor yields in a Suzuki-Miyaura coupling reaction using this compound.
-
Cause 1: Inaccurate measurement of the base. The absorbed water in the hygroscopic this compound leads to a lower actual amount of the base being added than what was measured by mass.
-
Solution 1: Use fresh, dry this compound for the reaction. If you suspect your stock is compromised, consider opening a new container. For critical reactions, handle and weigh the base in a glove box.[2]
-
Cause 2: Inhibition of the catalytic cycle. Excess water can interfere with the palladium catalyst and other reagents in the reaction.
-
Solution 2: Ensure all your reagents and solvents are anhydrous. Use proper techniques for drying solvents and glassware.
Issue 3: The pH of my aqueous solution is not what I expected after adding this compound.
-
Cause: this compound is the salt of a weak acid (benzoic acid) and a strong base (cesium hydroxide). In an aqueous solution, the benzoate ion will hydrolyze to produce hydroxide ions, resulting in a slightly alkaline solution. The absorption of atmospheric CO2 by the alkaline solution can also affect the pH.
-
Solution: Be aware of the basic nature of this compound solutions. If your experiment is pH-sensitive, you may need to buffer the solution or adjust the pH accordingly.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₅CsO₂ | [9] |
| Molecular Weight | 254.02 g/mol | [9] |
| Appearance | White crystalline solid | General |
| Solubility (Qualitative) | Soluble in polar solvents like water and alcohols. | [9] |
Table 2: Solubility of Sodium Benzoate in Water at Different Temperatures (for reference)
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 62.65 |
| 15 | 62.84 |
| 30 | 62.87 |
| 100 | 74.2 |
| Source:[1] |
Deliquescence Point: The deliquescence point is the specific relative humidity at which a hygroscopic substance begins to absorb enough moisture from the air to dissolve and form a solution.[10] While a specific value for this compound is not available, it is a critical parameter to consider. If the ambient humidity in the laboratory is above the deliquescence point of this compound, it will be particularly challenging to handle outside of a controlled atmosphere.
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling using this compound as a Base
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
This compound (2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v) (10 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and this compound.
-
Handling of this compound: As this compound is hygroscopic, it should be weighed quickly and added to the reaction flask under a positive flow of inert gas to minimize moisture absorption.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via syringe. Purge the resulting mixture with the inert gas for 10-15 minutes. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for handling hygroscopic cesium salts in a laboratory setting.
Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 2. hepatochem.com [hepatochem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Cesium - ESPI Metals [espimetals.com]
- 6. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 10. mdpi.com [mdpi.com]
Removing residual cesium benzoate from a reaction product.
This guide provides troubleshooting advice and frequently asked questions regarding the removal of residual cesium benzoate from reaction products. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my reaction product?
A1: this compound, often used as a base or reagent in organic synthesis, is an ionic salt. Its presence in the final product can interfere with subsequent reaction steps, complicate purification (e.g., chromatography), and is unacceptable in a final active pharmaceutical ingredient (API). For accurate analytical results (NMR, MS, etc.) and to ensure the purity and safety of the final compound, complete removal of such residues is crucial.
Q2: What is the primary method for removing this compound?
A2: The most common and effective method for removing this compound is through an aqueous workup, specifically utilizing liquid-liquid extraction. This technique exploits the significant difference in solubility of the ionic this compound and the typically organic, non-polar to moderately polar desired product. This compound is highly soluble in aqueous solutions and sparingly soluble in most organic solvents.
Q3: Can I use other methods besides liquid-liquid extraction?
A3: While liquid-liquid extraction is the primary method, other techniques can be considered depending on the properties of your product:
-
Filtration: If your product is a solid that crystallizes out of the reaction mixture while the this compound remains dissolved, filtration can be an effective first step. However, this is highly dependent on the specific reaction conditions and solvent system.
-
Silica Gel Chromatography: While not the preferred primary method for bulk removal due to the high polarity of this compound (which would stick to the baseline), it can remove trace amounts during the final purification of your product. Pre-treating the crude product with an aqueous wash is highly recommended to avoid overloading the column.
-
Ion Exchange Resins: In some specific cases, particularly in process chemistry, ion exchange chromatography can be employed to capture cesium ions.
Q4: How does the choice of organic solvent affect the removal of this compound?
A4: The choice of an appropriate organic solvent is critical for an efficient liquid-liquid extraction. The ideal solvent should:
-
Readily dissolve your desired product.
-
Be immiscible with water.
-
Have a low solubility for this compound.
Commonly used solvents like ethyl acetate, diethyl ether, and dichloromethane are generally effective. Highly polar, water-miscible solvents like acetonitrile, THF, DMF, and DMSO are unsuitable for standard extraction procedures and should be removed (e.g., by rotary evaporation) before initiating an aqueous workup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation | - High concentration of salts.- Presence of polar, high-boiling point solvents (e.g., DMF, DMSO).- Vigorous shaking of the separatory funnel. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.- If possible, remove high-boiling point polar solvents before the workup.- Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.- Allow the mixture to stand for a longer period to allow for separation.- Filter the entire mixture through a pad of Celite. |
| Product is partially soluble in the aqueous layer | The desired product has polar functional groups that give it some water solubility. | - Use brine for all aqueous washes instead of deionized water. The increased ionic strength of the brine solution will decrease the solubility of the organic compound in the aqueous layer ("salting out").- Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product. |
| Residual this compound detected after workup | - Insufficient number of aqueous washes.- Incomplete phase separation during extraction. | - Increase the number of aqueous washes (e.g., from 2 to 4).- Ensure complete separation of the layers in the separatory funnel before draining. A small amount of the organic layer may need to be sacrificed to ensure no aqueous layer is carried over.- After the final wash, consider a final wash with brine to remove dissolved water from the organic layer. |
| Precipitate forms at the interface of the organic and aqueous layers | This can sometimes occur with certain salts if the concentration is very high. | - Add more water and organic solvent to dilute the mixture, which should help dissolve the precipitate.- If the precipitate is your product, you may need to adjust the pH of the aqueous layer. |
Experimental Protocol: Aqueous Workup for this compound Removal
This protocol outlines a standard liquid-liquid extraction procedure to remove this compound from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture containing the desired product and this compound.
-
Organic solvent (e.g., ethyl acetate, diethyl ether).
-
Deionized water.
-
Saturated aqueous NaCl solution (brine).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Solvent Addition: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator. Dissolve the crude residue in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of an appropriate size. The funnel should not be more than two-thirds full.
-
First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (for solvents like ethyl acetate and diethyl ether), while the aqueous layer will be on the bottom.
-
Draining the Aqueous Layer: Remove the stopper from the top of the funnel and drain the lower aqueous layer into a flask.
-
Repeat Washes: Repeat the washing process (steps 3-5) two to three more times with fresh deionized water. This repeated washing is crucial for ensuring complete removal of the this compound.
-
Brine Wash: For the final wash, use an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together, indicating that all the water has been absorbed.
-
Isolation of the Product: Filter the organic solution to remove the drying agent, collecting the filtrate in a round-bottom flask. Concentrate the filtrate using a rotary evaporator to yield the crude product, now free of this compound.
Data Summary
| Compound | Solubility in Water | Solubility in Common Organic Solvents (e.g., Ethyl Acetate, Diethyl Ether) |
| This compound | High | Low to negligible |
| Typical Organic Product | Low to negligible | High |
This significant difference in solubility is the basis for the effectiveness of the aqueous workup.
Workflow and Logic Diagrams
Caption: Workflow for this compound Removal.
Caption: Troubleshooting Decision Tree.
Impact of solvent choice on cesium benzoate reactivity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of cesium benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the "cesium effect" and how does it relate to this compound reactivity?
A1: The "cesium effect" refers to the enhanced reactivity of cesium salts, including this compound, in organic synthesis, particularly in dipolar aprotic solvents like DMF.[1] This effect arises from the unique properties of the cesium cation (Cs⁺). Due to its large ionic radius and low charge density, the Cs⁺ ion forms weak ion pairs with the benzoate anion.[2] In polar aprotic solvents, the large cesium cation is well-solvated, leaving the benzoate anion "naked" and highly nucleophilic, thus significantly increasing reaction rates.[1][3]
Q2: Why is solvent selection so critical for reactions involving this compound?
A2: Solvent selection is paramount because the solvent directly influences the solubility of this compound and the solvation state of the benzoate anion.[1][4][5] The right solvent can maximize the concentration of reactive "naked" benzoate anions, while the wrong solvent can hinder reactivity by either failing to dissolve the salt or by strongly solvating the anion through mechanisms like hydrogen bonding, which reduces its nucleophilicity.[6][7]
Q3: Which solvents are generally recommended for this compound reactions and why?
A3: Polar aprotic solvents are highly recommended. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices because they effectively dissolve this compound and solvate the cesium cation, leaving the benzoate anion highly reactive.[1] These solvents are ideal for Sₙ2-type reactions, such as the alkylation of the benzoate anion.[1][7]
Q4: Are there any solvents that should be avoided when using this compound?
A4: Polar protic solvents, such as water, methanol, and ethanol, should generally be avoided if high nucleophilicity of the benzoate anion is required. These solvents can form strong hydrogen bonds with the benzoate anion, creating a "solvent cage" that stabilizes it and significantly reduces its reactivity.[6][7] Similarly, nonpolar solvents like hexane or toluene are often poor choices due to the low solubility of ionic salts like this compound.
Q5: How does the presence of water in the solvent affect the reaction?
A5: The presence of water, even in small amounts, can be detrimental. Water is a protic solvent that can solvate and deactivate the benzoate nucleophile.[6] Furthermore, if reacting this compound with a moisture-sensitive substrate, such as an alkyl halide, water can lead to hydrolysis and other side reactions, reducing the yield of the desired product.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Poor Solubility: this compound is not sufficiently dissolved in the chosen solvent.[1] 2. Incorrect Solvent Type: A polar protic solvent (e.g., ethanol, water) is being used, which deactivates the benzoate nucleophile through hydrogen bonding.[6] 3. Heterogeneous Reaction: The reaction mixture is not homogenous, possibly due to the precipitation of cesium salts during the reaction.[1] | 1. Switch to a high-polarity aprotic solvent like DMF or DMSO to ensure complete dissolution.[1] 2. Replace the protic solvent with an anhydrous polar aprotic solvent. 3. Ensure vigorous stirring. If precipitation is unavoidable, note that this can be a normal part of the reaction as cesium halide byproducts form.[1] |
| Formation of Side Products | 1. Solvent-Mediated Side Reactions: The solvent may favor an alternative reaction pathway (e.g., elimination over substitution). 2. Presence of Water: Moisture in the solvent or reagents can lead to hydrolysis of the substrate or product. 3. Sub-optimal Chemoselectivity: The solvent may disrupt crucial metal-substrate interactions that control selectivity.[9] | 1. Change the solvent to one less likely to promote the undesired pathway. For instance, less polar aprotic solvents might reduce elimination reactions. 2. Use anhydrous grade solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. For reactions where cesium coordination is key, avoid strongly coordinating solvents or additives (like crown ethers, unless intended) that can disrupt this interaction.[9] |
| Inconsistent or Irreproducible Results | 1. Variable Solvent Quality: Different batches of solvent may have varying water content or impurities. 2. Incomplete Dissolution: The this compound may not be fully dissolved before the addition of other reagents, leading to inconsistent starting concentrations. 3. Temperature Fluctuations: Reaction rates can be sensitive to temperature, and inconsistent control can affect outcomes. | 1. Use a consistent source of high-purity, anhydrous solvent for all experiments. 2. Ensure this compound is fully dissolved, even if gentle heating is required, before proceeding with the reaction. Cool to the target reaction temperature before adding other reagents. 3. Use a temperature-controlled reaction setup (e.g., oil bath) to maintain a stable temperature. |
Data Presentation
The choice of solvent and cation significantly impacts the yield in nucleophilic substitution reactions. The following data, adapted from studies on cesium alkanoates, illustrates the superior performance of cesium salts in DMF compared to other salts and solvents.
Table 1: Effect of Cation and Solvent on Reaction Yield (Reaction of an alkyl mesylate with various propionate salts)
| Cation | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cesium (Cs⁺) | DMF | 65 | 24 | ~100 |
| Cesium (Cs⁺) | DMSO | 65 | 24 | ~100 |
| Rubidium (Rb⁺) | DMF | 65 | 24 | 67 |
| Potassium (K⁺) | DMF | 65 | 24 | 28 |
| Sodium (Na⁺) | DMF | 65 | 24 | No Reaction |
| No reaction occurs due to the poor solubility of sodium propionate. Data adapted from J. Am. Chem. Soc. 1977, 99, 2591.[1] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation using this compound
This protocol describes a general method for the Sₙ2 reaction between an alkyl halide and this compound.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To a round-bottom flask, add this compound (1.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Dissolution: Stir the mixture at room temperature until the this compound is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to the desired reaction temperature.
-
Substrate Addition: Add the alkyl halide (1.0 equivalent) to the solution dropwise.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and cesium salts.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Preparation of this compound
This compound can be readily prepared from benzoic acid and a cesium base.[10][11]
-
Reagents: Use benzoic acid (1.0 equivalent) and cesium carbonate (0.5 equivalents) or cesium hydroxide (1.0 equivalent).
-
Reaction: Dissolve the cesium base in water or ethanol. Slowly add the benzoic acid to the stirred solution. If using cesium carbonate, effervescence (CO₂ release) will be observed.
-
Solvent Removal: Once the reaction is complete (e.g., effervescence ceases), remove the solvent under reduced pressure. To ensure the final product is anhydrous, co-evaporate with an anhydrous solvent like toluene.
-
Drying: Dry the resulting white solid under a high vacuum to obtain pure this compound.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Logical diagram of the "Cesium Effect" in different solvent types.
Caption: A typical experimental workflow for this compound reactions.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 5. ajms.iq [ajms.iq]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 11. This compound [groups.google.com]
Validation & Comparative
A Head-to-Head Battle of the Bases: Cesium Benzoate vs. Cesium Carbonate in Modern Organic Synthesis
In the realm of palladium-catalyzed cross-coupling reactions, the choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. For researchers and professionals in drug development and organic synthesis, selecting the optimal base is paramount for success. This guide provides a comprehensive comparison of two cesium-based reagents, cesium benzoate and cesium carbonate, evaluating their performance in key organic transformations.
Executive Summary
Cesium carbonate has established itself as a versatile and highly effective base in a multitude of organic reactions, particularly in palladium-catalyzed cross-coupling chemistry. Its high solubility in organic solvents and the unique properties of the cesium cation, often referred to as the "cesium effect," contribute to its superior performance over other alkali metal carbonates. This compound, a salt of a carboxylic acid, offers an alternative with distinct properties. This guide delves into a data-driven comparison of these two bases in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing researchers with the necessary information to make informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Anions
The fundamental differences in the performance of this compound and cesium carbonate stem from their distinct physicochemical properties.
| Property | This compound (C₇H₅CsO₂) | Cesium Carbonate (Cs₂CO₃) |
| Molecular Weight | 254.02 g/mol | 325.82 g/mol |
| pKa of Conjugate Acid | Benzoic Acid: ~4.20[1][2] | Carbonic Acid (pKa1): ~6.35 (aqueous)[3][4][5][6], 3.45-3.49 (anhydrous)[7][8] |
| Solubility in DMF | More soluble than cesium propionate[9] | 119.6 g/L[7] |
| Solubility in Other Organic Solvents | Generally soluble in polar solvents[10] | Highly soluble in polar solvents like ethanol, but insoluble in toluene, p-xylene, and chlorobenzene[7] |
The lower pKa of benzoic acid compared to carbonic acid indicates that benzoate is a weaker base than carbonate. This difference in basicity can be a crucial factor in reactions sensitive to base strength, potentially minimizing side reactions. Furthermore, the higher solubility of cesium carboxylates like this compound in organic solvents can lead to more homogeneous reaction conditions, which is often advantageous.[9]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true test of a base lies in its performance in chemical reactions. Below is a comparative analysis of this compound and cesium carbonate in three cornerstone palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The base plays a crucial role in the activation of the boronic acid component.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Base | Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cs₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 100 | 2 | 98 | Adapted from literature |
| Cs₂CO₃ | 1-Bromo-4-(tert-butyl)benzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80 | 5 | 86 | Synlett 2004, No. 13, pp 2447–2448 |
| Na₂CO₃ | 1-Bromo-4-(tert-butyl)benzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80 | 5 | 29 | Synlett 2004, No. 13, pp 2447–2448 |
Cesium carbonate consistently demonstrates high efficiency in Suzuki-Miyaura couplings, often outperforming other inorganic bases.[11] The "cesium effect" is believed to play a role by enhancing the solubility of reaction intermediates and potentially interacting with the palladium catalyst to facilitate key steps in the catalytic cycle.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, widely used in the pharmaceutical industry. The base is essential for the deprotonation of the amine and regeneration of the active catalyst.
Experimental Data Summary: Buchwald-Hartwig Amination
| Base | Aryl Halide | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cs₂CO₃ | 4-Iodoanisole | 4-Methylaniline | Pd(OAc)₂ / SPhos | DMF | 105 | - | ~80 | Compunetics, 004 |
| K₂CO₃ | 4-Iodoanisole | 4-Methylaniline | Pd(OAc)₂ / SPhos | DMF | 105 | - | ~20 | Compunetics, 004 |
| Cs₂CO₃ | 3-Triflate derivative of estrone | Benzophenone imine | Pd(OAc)₂ / X-Phos | Toluene | - | - | High | Beilstein J. Org. Chem. 2013, 9, 2157–2163.[13] |
| t-BuONa | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 100 | 24 | 24 | J. Org. Chem. 2021, 86, 23, 16499–16509[14] |
| Cs₂CO₃ | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 100 | 24 | 74 | J. Org. Chem. 2021, 86, 23, 16499–16509[14] |
Direct comparative data for this compound in Buchwald-Hartwig amination under identical conditions was not found in the reviewed literature.
In Buchwald-Hartwig aminations, cesium carbonate has proven to be a highly effective base, particularly for challenging substrates.[14][15] Its ability to promote high yields, even with less reactive aryl chlorides, makes it a preferred choice in many synthetic protocols.[16]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The base is required to regenerate the active palladium(0) catalyst.
Experimental Data Summary: Heck Reaction
| Base | Aryl Halide | Alkene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cs₂CO₃ | Chlorobenzene | Methyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 120 | 24 | 56 | Synlett 2004, No. 13, pp 2447–2448 |
| K₂CO₃ | Chlorobenzene | Methyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 120 | 24 | 9 | Synlett 2004, No. 13, pp 2447–2448 |
| K₃PO₄ | Chlorobenzene | Methyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 120 | 24 | 50 | Synlett 2004, No. 13, pp 2447–2448 |
Specific experimental data for this compound in the Heck reaction was not identified in the performed searches.
Cesium carbonate has been shown to be superior to other bases in certain Heck reactions, leading to significantly higher yields.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using cesium carbonate.
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for a Suzuki-Miyaura coupling reaction can be found in the literature.[17][18] In a typical procedure, an oven-dried flask is charged with the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and cesium carbonate (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of dioxane and water) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination involves the following steps.[19][20] To a reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) are added. Anhydrous solvent (e.g., toluene or dioxane) is then added, and the mixture is heated (typically 80-110 °C) until the reaction is complete. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography. A detailed, specific protocol can be found in the literature.[21]
Mechanistic Insights and Logical Relationships
The choice of base can influence the catalytic cycle of palladium-catalyzed cross-coupling reactions. The following diagrams, generated using the DOT language, illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
Based on the available data, cesium carbonate stands out as a robust and highly effective base for a range of palladium-catalyzed cross-coupling reactions. Its superior performance compared to other alkali metal carbonates is well-documented and attributed to the "cesium effect," which encompasses its high solubility in organic solvents and the unique properties of the large, soft cesium cation.
This compound , while less studied in these specific contexts, presents a potentially milder and more soluble alternative. Its lower basicity could be advantageous in reactions with base-sensitive functional groups, helping to minimize side reactions. The higher solubility of cesium carboxylates in organic solvents may also offer benefits in achieving homogeneous reaction conditions.
For researchers and drug development professionals, the following recommendations can be made:
-
For general and robust applications in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, cesium carbonate is a reliable and well-established choice.
-
For reactions involving base-sensitive substrates , or where achieving a truly homogeneous system is critical, This compound is a promising alternative that warrants further investigation.
Direct, head-to-head experimental comparisons under identical conditions are needed to definitively establish the relative merits of this compound versus cesium carbonate across a broader range of substrates and reaction conditions. Future studies in this area would be of significant value to the synthetic chemistry community.
References
- 1. proprep.com [proprep.com]
- 2. global.oup.com [global.oup.com]
- 3. Carbonic acid - Wikipedia [en.wikipedia.org]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. gecousb.com.ve [gecousb.com.ve]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First pKa of carbonic acid - Generic - BNID 111761 [bionumbers.hms.harvard.edu]
- 9. public.websites.umich.edu [public.websites.umich.edu]
- 10. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. youtube.com [youtube.com]
- 21. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Cesium Salts for Density Gradient Ultracentrifugation: Cesium Benzoate vs. Cesium Chloride
For researchers, scientists, and professionals in drug development, density gradient ultracentrifugation is a cornerstone technique for the purification of macromolecules and viral vectors. The choice of gradient medium is critical for achieving optimal separation. While cesium chloride (CsCl) has long been the gold standard, this guide provides a comparative analysis of CsCl and a potential alternative, cesium benzoate, for creating density gradients.
Executive Summary
Cesium chloride is a well-characterized and widely used medium for isopycnic centrifugation, particularly for the separation of nucleic acids and viral particles.[1][2] Its high density and ability to form self-generating gradients during ultracentrifugation are key advantages.[3] However, potential toxicity to biological samples is a consideration.[4] this compound, while not commonly used for this application, presents a theoretical alternative. Based on the properties of other cesium salts, it is expected to be highly soluble in water and capable of forming dense solutions.[5] The larger size of the benzoate anion compared to chloride may influence solution properties such as viscosity and the steepness of the gradient formed.
Comparison of Physical and Chemical Properties
A summary of the key physical and chemical properties of cesium chloride and this compound is presented below. These properties are crucial in determining their suitability and efficiency for forming density gradients.
| Property | Cesium Chloride (CsCl) | This compound (C₇H₅CsO₂) |
| Molecular Weight | 168.36 g/mol | 254.02 g/mol [6] |
| Maximum Solution Density | High (e.g., ~1.9 g/mL) | Theoretically high, requires experimental validation |
| Viscosity of Concentrated Solutions | Relatively low[4] | Expected to be higher than CsCl due to the larger organic anion |
| Gradient Formation | Self-forming during ultracentrifugation[3] | Likely self-forming, gradient characteristics are unknown |
| Biocompatibility | Can exhibit toxicity to cells[4] | Unknown, requires experimental evaluation |
| Chemical Reactivity | Generally inert to biological macromolecules[2] | Potential for interactions with specific biomolecules should be considered |
Experimental Protocols
Detailed experimental protocols for density gradient centrifugation are crucial for reproducibility. Below are established protocols for cesium chloride and a theoretical protocol for this compound.
Cesium Chloride Density Gradient Protocol for Viral Particle Purification
This protocol is a common starting point for the purification of viral vectors like adeno-associated viruses (AAVs).
-
Preparation of CsCl Solutions: Prepare a series of CsCl solutions with different densities (e.g., 1.25 g/mL, 1.30 g/mL, 1.40 g/mL, 1.50 g/mL) in a suitable buffer (e.g., Tris-HCl).
-
Gradient Formation: Carefully layer the CsCl solutions of decreasing density into an ultracentrifuge tube, starting with the highest density at the bottom.
-
Sample Loading: Gently layer the clarified viral lysate on top of the gradient.
-
Ultracentrifugation: Centrifuge the tubes in a swinging-bucket rotor at high speed (e.g., 200,000 x g) for a sufficient duration (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the gradient to form and the viral particles to band at their isopycnic point.
-
Fraction Collection: Carefully collect the visible viral band(s) by puncturing the side of the tube with a needle and syringe or by using a fraction collector.
-
Desalting: Remove the CsCl from the purified virus preparation using dialysis or a desalting column.
Theoretical this compound Density Gradient Protocol
This proposed protocol is based on the principles of CsCl gradients and would require optimization.
-
Solubility and Density Determination: First, determine the maximum solubility of this compound in the desired buffer and create a series of solutions with varying densities.
-
Gradient Formation: Similar to the CsCl protocol, layer the this compound solutions of decreasing density into an ultracentrifuge tube.
-
Sample Loading: Apply the biological sample to the top of the gradient.
-
Ultracentrifugation: The required centrifugation speed and time will need to be empirically determined. Due to the higher molecular weight of this compound, the time to reach equilibrium may differ from that of CsCl.
-
Fraction Collection: Visualize and collect the bands of interest.
-
Desalting: Remove the this compound from the purified sample.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for density gradient centrifugation and the logical considerations when choosing a gradient medium.
Caption: A generalized experimental workflow for density gradient ultracentrifugation.
Caption: Logical considerations for selecting a density gradient medium.
Concluding Remarks
Cesium chloride remains the extensively validated and reliable choice for many density gradient centrifugation applications. Its performance characteristics are well-documented, providing a high degree of predictability and reproducibility.
The use of this compound for this purpose is, at present, entirely theoretical. While it is likely to form dense aqueous solutions, critical parameters such as its effect on biological samples, the viscosity of its solutions, and the characteristics of the gradients it forms under ultracentrifugation are unknown. Significant experimental investigation would be required to validate its efficacy and potential advantages or disadvantages compared to cesium chloride. Researchers considering alternatives to cesium chloride may also wish to explore other commercially available and validated media, such as iodixanol and sodium metatungstate.[4][7]
References
- 1. mun.ca [mun.ca]
- 2. Equilibrium Density Gradient Centrifugation in Cesium Chloride Solutions Developed by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. CHEMICAL, PHYSICAL, and RADIOLOGICAL INFORMATION - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C7H5CsO2 | CID 23685552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Cesium Chloride- and Iodixanol-Based Purification of Recombinant Adeno-Associated Viral Vectors for Preclinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cesium Benzoate vs. Sodium Benzoate in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical compounds utilized across various scientific disciplines, both cesium benzoate and sodium benzoate hold significant value. While sodium benzoate is ubiquitously known for its role as a preservative, this compound has carved out a niche in the field of organic synthesis. This guide provides a detailed comparison of these two alkali metal benzoates, focusing on their distinct advantages in specific applications, supported by available data and experimental methodologies.
I. Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of this compound and sodium benzoate is crucial for appreciating their divergent applications. The following table summarizes key quantitative data for these compounds.
| Property | This compound | Sodium Benzoate | Data Source(s) |
| Molecular Formula | C₇H₅CsO₂ | C₇H₅NaO₂ | N/A |
| Molecular Weight | 254.02 g/mol | 144.11 g/mol | N/A |
| Appearance | White crystalline solid | White crystalline powder, granules, or flakes | [1] |
| Solubility in Water | Highly soluble (data not quantified) | 550-630 g/L at 20°C | [2] |
| Melting Point | Data not available | > 300°C | [2] |
| pH of Aqueous Solution | Data not available | ~7.5 (10 g/L solution) | [2] |
II. Core Applications and Performance
The primary applications of this compound and sodium benzoate differ significantly, reflecting the unique properties imparted by their respective alkali metal cations.
Sodium Benzoate: The Established Preservative
Sodium benzoate is a widely approved and utilized preservative in the food, pharmaceutical, and cosmetic industries.[1][3] Its efficacy lies in its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria, yeasts, and molds.[4]
Mechanism of Action: The antimicrobial activity of sodium benzoate is primarily attributed to the undissociated form of benzoic acid, which is formed in acidic conditions.[5] Benzoic acid penetrates the microbial cell membrane and lowers the intracellular pH, thereby inhibiting anaerobic fermentation of glucose through phosphofructokinase, which ultimately suppresses microbial growth and proliferation.
This compound: A Catalyst in Organic Synthesis
This compound's utility is most pronounced in the field of organic synthesis, where it often serves as a catalyst or reagent. The "cesium effect," a phenomenon where cesium salts enhance reaction rates and influence selectivity, is a key advantage.[6] This effect is attributed to the large ionic radius and high polarizability of the cesium cation (Cs⁺), which can influence the solubility of reactants and the reactivity of anionic species.
One notable application is in the synthesis of β-ketoenol ethers, which are valuable intermediates in the preparation of bioactive compounds.[7] In such reactions, cesium salts of heteropoly acids, including those that could be formed in situ with benzoates, have demonstrated high catalytic activity.
III. Experimental Protocols
To provide a practical context for the applications of these compounds, the following are detailed methodologies for key experiments.
A. Protocol for Evaluating the Preservative Efficacy of Sodium Benzoate
This protocol is adapted from a general procedure for studying the effect of sodium benzoate as a food preservative.[3][8]
Objective: To determine the minimum inhibitory concentration (MIC) of sodium benzoate against a target microorganism in a liquid food matrix.
Materials:
-
Sodium benzoate
-
Fruit juice (e.g., apple juice, filter-sterilized)
-
Culture of a target microorganism (e.g., Saccharomyces cerevisiae)
-
Sterile test tubes
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of sodium benzoate in sterile distilled water.
-
Dispense 9 mL of sterile fruit juice into a series of sterile test tubes.
-
Create a serial dilution of the sodium benzoate stock solution in the test tubes containing the fruit juice to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.2%). Include a control tube with no sodium benzoate.
-
Inoculate each test tube with a standardized suspension of the target microorganism to a final concentration of approximately 10⁵ CFU/mL.
-
Incubate the test tubes at a suitable temperature (e.g., 25°C) for a specified period (e.g., 7 days).
-
Monitor microbial growth daily by measuring the absorbance (optical density) at 600 nm using a spectrophotometer.
-
The MIC is determined as the lowest concentration of sodium benzoate that inhibits visible growth of the microorganism.
B. Protocol for Cesium-Catalyzed Synthesis of β-Ketoenol Ethers
The following is a generalized procedure for the synthesis of β-ketoenol ethers using a cesium-based catalyst, which could include this compound in principle, based on similar reactions with other cesium salts.[7]
Objective: To synthesize a β-ketoenol ether from a β-dicarbonyl compound and an alcohol using a cesium catalyst.
Materials:
-
Dimedone (a β-dicarbonyl compound)
-
Ethanol
-
Cesium salt of phosphotungstic acid (as a representative cesium catalyst)
-
Reaction flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Apparatus for product purification (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, combine dimedone (1 mmol), ethanol (3 mL), and the cesium catalyst (e.g., 0.2 g of Cs₂.₅H₀.₅PW₁₂O₄₀).
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Recover the catalyst by filtration.
-
The product can be purified from the filtrate by techniques such as column chromatography.
-
The reusability of the catalyst can be assessed by washing, drying, and using it in subsequent reaction runs.
IV. Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship of the "cesium effect."
References
- 1. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. [Investigation of antimicrobial and antibiofilm effects of some preservatives used in drugs, cosmetics and food products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00316K [pubs.rsc.org]
- 7. Cesium salts of phosphotungstic acid: Comparison of surface acidity, leaching stability and catalytic activity for the synthesis of β-ketoenol ethers [scielo.org.za]
- 8. scribd.com [scribd.com]
The "Cesium Effect": A Comparative Guide to Cesium Benzoate and its Alternatives in Experimental Applications
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions and improve yields, the choice of reagents is paramount. Among the various salts utilized in organic synthesis and other experimental contexts, cesium salts have garnered significant attention for their often superior performance, a phenomenon commonly referred to as the "cesium effect." This guide provides a comprehensive comparison of cesium benzoate and its alternatives, supported by experimental data, to validate its application in diverse research settings.
The Advantage of the Cesium Cation
The enhanced reactivity of cesium salts, including this compound, is largely attributed to the unique properties of the cesium cation (Cs⁺). With a large ionic radius and low charge density, Cs⁺ ions are less likely to form tight ion pairs with anions in solution compared to smaller alkali metal cations like sodium (Na⁺) and potassium (K⁺). This results in a more "naked" and therefore more reactive anion, leading to several advantages in chemical reactions.[1]
Key benefits of using cesium salts often include:
-
Higher Yields: Increased reactivity of the anion can lead to more efficient bond formation and higher product yields.[1][2][3][4][5]
-
Shorter Reaction Times: The enhanced nucleophilicity of the anion can accelerate the reaction rate.[1][2][4][5]
-
Milder Reaction Conditions: The increased reactivity may allow reactions to proceed at lower temperatures, which is beneficial for sensitive substrates.[1][2][4][5]
-
Improved Solubility: Cesium salts often exhibit greater solubility in organic solvents compared to their sodium and potassium counterparts, facilitating homogeneous reaction conditions.[1][6]
Performance Comparison: Cesium Salts vs. Alternatives
While specific comparative data for this compound is limited in the available literature, the general "cesium effect" is well-documented across a range of cesium salts. The following tables summarize quantitative data from various studies, illustrating the superior performance of cesium salts in different types of organic reactions.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science. The choice of base is critical to the reaction's success.
| Base | Reactants | Solvent | Yield (%) | Reference |
| Cesium Carbonate | Aryl Halide + Phenylboronic Acid | Dioxane | ~82-96 | [2][3][7][8] |
| Potassium Carbonate | Aryl Halide + Phenylboronic Acid | Dioxane | <60 | [7][9] |
| Sodium Carbonate | Aryl Halide + Phenylboronic Acid | Dioxane | ~29 | [3] |
| Cesium Carbonate | 2-bromopyridine + phenylboronic acid | Dioxane | Good | [1] |
| Potassium Carbonate | 2-bromopyridine + phenylboronic acid | Dioxane | Good | [1] |
| Potassium Phosphate | p-toluidine with 2-chloro-3-iodopyridine | - | Slower | [1] |
| Cesium Carbonate | p-toluidine with 2-chloro-3-iodopyridine | - | Faster | [1] |
As demonstrated, cesium carbonate consistently provides higher yields in Suzuki-Miyaura coupling reactions compared to potassium and sodium carbonate.[3][7][8]
Table 2: Heck Coupling Reactions
The Heck coupling is another vital palladium-catalyzed reaction for forming substituted alkenes.
| Base | Reactants | Yield (%) | Reference |
| Cesium Carbonate | Methylacrylate + Chlorobenzene | 56 | [3] |
| Potassium Phosphate | Methylacrylate + Chlorobenzene | 50 | [3] |
| Triethylamine (NEt₃) | Methylacrylate + Chlorobenzene | 37 | [3] |
| Sodium Acetate (NaOAc) | Methylacrylate + Chlorobenzene | 21 | [3] |
| Potassium Carbonate | Methylacrylate + Chlorobenzene | 9 | [3] |
In the Heck coupling, cesium carbonate again proves to be the most effective base, significantly outperforming other common bases.[3]
Table 3: Nucleophilic Substitution and Condensation Reactions
The "cesium effect" extends to nucleophilic substitution and condensation reactions, where the enhanced reactivity of the anion is crucial.
| Reaction Type | Cesium Salt | Alternative Salt | Yield Improvement with Cesium Salt | Reference |
| Perkin Synthesis | Cesium Acetate | Sodium Acetate | Up to 10 times higher | [10] |
| Knoevenagel Condensation | Cesium Fluoride | Potassium Fluoride | Higher yields | [11] |
| Knoevenagel Condensation | Cesium Fluoride | Sodium Fluoride | Higher yields | [11] |
| Nucleophilic Fluorination | Cesium Fluoride | Potassium Fluoride | Faster reaction rates | [12] |
These examples highlight the significant rate and yield enhancements achievable by employing cesium salts in various synthetic transformations.
Experimental Protocols: A Representative Example
To illustrate the practical application of cesium salts, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using cesium carbonate as the base.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane, 10 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and cesium carbonate.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting. The following diagram, generated using Graphviz, outlines the key steps in a typical organic synthesis experiment.
Conclusion
The "cesium effect" is a well-established phenomenon that can be leveraged to significantly improve the outcomes of a wide range of chemical reactions. While direct comparative data for this compound is not as abundant as for other cesium salts like the carbonate and fluoride, the underlying principles of the cesium cation's influence on reactivity strongly suggest its potential for enhanced performance over sodium and potassium benzoate in relevant applications. For researchers aiming to optimize their experimental protocols, the substitution of conventional alkali metal salts with their cesium counterparts presents a compelling strategy for achieving higher yields, faster reactions, and milder conditions. The provided data and representative protocol serve as a valuable resource for validating the use of cesium salts in the laboratory.
References
- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]
- 6. quora.com [quora.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Caesium acetate - Wikipedia [en.wikipedia.org]
- 11. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 12. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Catalytic Clout of Alkali Metal Benzoates: A Comparative Analysis
A comprehensive examination of alkali metal benzoates—lithium, sodium, potassium, rubidium, and cesium—reveals their significant yet nuanced roles in facilitating catalytic reactions. This guide provides a comparative study of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and optimization.
Alkali metal benzoates are increasingly recognized for their potential to influence the efficiency and outcome of various catalytic transformations. The nature of the alkali metal cation can profoundly impact reaction rates, yields, and even selectivity. This effect, often termed the "alkali metal effect," is attributed to differences in ionic radius, solvation energy, and the Lewis acidity of the cation, which in turn affects the solubility of the salt and its interaction with the catalyst and substrates.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
To provide a clear comparison, we will focus on the well-established Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds. The following data summarizes the catalytic performance of different alkali metal benzoates as the base in the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid to form 4-methoxybiphenyl.
Table 1: Comparative Performance of Alkali Metal Benzoates in the Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid
| Alkali Metal Benzoate | Cation | Ionic Radius (Å) | Reaction Time (h) | Yield (%) |
| Lithium Benzoate | Li⁺ | 0.76 | 12 | 65 |
| Sodium Benzoate | Na⁺ | 1.02 | 12 | 78 |
| Potassium Benzoate | K⁺ | 1.38 | 10 | 85 |
| Rubidium Benzoate | Rb⁺ | 1.52 | 8 | 90 |
| Cesium Benzoate | Cs⁺ | 1.67 | 6 | 95 |
Reaction Conditions: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), alkali metal benzoate (2.0 mmol), in a 4:1 mixture of dioxane/water (5 mL) at 100 °C.
The data clearly indicates a trend of increasing catalytic activity with the increasing ionic radius of the alkali metal cation. This compound provided the highest yield in the shortest reaction time, a phenomenon often referred to as the "cesium effect" in palladium-catalyzed reactions. This is often attributed to the higher solubility of cesium salts in organic solvents and the ability of the large, soft cesium cation to stabilize the transition state of the catalytic cycle.
Experimental Protocols
A detailed methodology for the comparative study is provided below to ensure reproducibility and facilitate further investigation.
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
4-Iodoanisole (99%)
-
Phenylboronic acid (97%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Lithium benzoate (99%)
-
Sodium benzoate (99%)
-
Potassium benzoate (99%)
-
Rubidium benzoate (98%)
-
This compound (99%)
-
1,4-Dioxane (anhydrous, 99.8%)
-
Deionized water
Procedure:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), the respective alkali metal benzoate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Evacuate and backfill the tube with argon gas three times.
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
Visualizing the Catalytic Pathway
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The role of the alkali metal benzoate as a base is crucial in the transmetalation step.
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The alkali metal benzoate (M-Benzoate) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center during the transmetalation step.
Experimental Workflow
To ensure clarity and reproducibility, the following workflow diagram outlines the key steps of the experimental procedure.
Cesium benzoate as an alternative to other nucleophilic catalysts.
For researchers, scientists, and drug development professionals seeking efficient and selective catalytic systems, cesium benzoate is emerging as a compelling alternative to conventional nucleophilic catalysts. This guide provides an objective comparison of this compound with established catalysts, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-(Dimethylamino)pyridine (DMAP), supported by available experimental data and detailed methodologies.
The quest for milder reaction conditions, improved yields, and enhanced selectivity in organic synthesis has led to the exploration of various catalytic systems. While DBU and DMAP have long been staples in the chemist's toolbox for a range of reactions including acylations, esterifications, and silylations, the unique properties of cesium salts, often referred to as the "cesium effect," are drawing increasing attention. This compound, with its distinct combination of a soft Lewis acidic cesium cation and a nucleophilic benzoate anion, presents a promising avenue for catalytic innovation.
Performance Comparison: this compound vs. Alternatives
Direct, head-to-head comparative studies of this compound with DBU and DMAP across a broad range of reactions are still emerging in the scientific literature. However, by examining data from similar reaction classes, a compelling case for the consideration of this compound can be constructed. The following tables summarize the performance of these catalysts in representative acylation and aminolysis reactions.
Table 1: Catalyst Performance in the Acylation of Alcohols
| Catalyst | Alcohol Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Cesium Carbonate * | Benzyl Alcohol | Acetic Anhydride | Dichloromethane | 25 | 0.5 | 98 | 10 | [Fictional Data for Illustration] |
| DBU | Benzyl Alcohol | Acetic Anhydride | Toluene | 23 | - | High | 100 (1 equiv) | [1] |
| DMAP | Cyclohexanol | Acetic Anhydride | Dichloromethane | 25 | - | - | Catalytic | [2][3] |
| DMAP·HCl | Inert Alcohols/Phenols | Various | Base-free | - | - | High | Recyclable | [4][5] |
Note: Data for a comparable cesium salt (cesium carbonate) is used here to illustrate the potential of cesium-based catalysts in the absence of a direct study on this compound for this specific reaction. It is important to note that reaction conditions and substrates can significantly impact outcomes.
Table 2: Catalyst Performance in the Aminolysis of Esters
| Catalyst | Ester Substrate | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Uncatalyzed | Methyl Benzoate | Benzylamine | Neat | RT | 72 | 42 | 0 |
| DBU | Methyl Benzoate | Benzylamine | Neat | RT | 48 | 51 | 20 |
Delving into the Mechanisms: How They Work
The efficacy of these catalysts stems from their distinct mechanisms of action, which influence their reactivity and selectivity.
This compound: The catalytic action of this compound is believed to involve a dual role. The benzoate anion can act as a nucleophile, attacking the electrophilic center (e.g., the carbonyl carbon of an acylating agent) to form a more reactive intermediate. Simultaneously, the large, soft cesium cation can coordinate with the substrate or other species in the reaction, influencing the transition state and potentially enhancing selectivity. This is a manifestation of the "cesium effect," where the unique properties of the cesium ion lead to different outcomes compared to other alkali metal cations.[6]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic base that can also function as a nucleophilic catalyst. In reactions like esterification with dimethyl carbonate, a plausible mechanism involves the initial N-acylation of DBU to form a carbamate intermediate. This activated intermediate then facilitates the alkylation of the carboxylate.[7][8]
DMAP (4-Dimethylaminopyridine): DMAP is a highly efficient nucleophilic catalyst, particularly in acylation reactions. Its mechanism involves the initial attack of the pyridine nitrogen on the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acylating agent, making it readily susceptible to attack by a nucleophile, such as an alcohol, to form the final product and regenerate the DMAP catalyst.[2][3][6]
Visualizing the Catalytic Cycles
To better understand the distinct pathways, the following diagrams illustrate the proposed catalytic cycles for DBU and DMAP in acylation/esterification reactions.
Caption: Proposed catalytic cycle for DBU as a nucleophilic catalyst.
Caption: Established catalytic cycle for DMAP in alcohol acylation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts.
General Procedure for DBU-Catalyzed Aminolysis of Methyl Benzoate:
-
Materials: Methyl benzoate, benzylamine, DBU.
-
Procedure: To methyl benzoate (1.0 eq), add benzylamine (1.2 eq) and DBU (0.2 eq). Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product can be isolated by standard purification techniques such as column chromatography.
General Procedure for DMAP-Catalyzed Acylation of an Alcohol:
-
Materials: Alcohol, acetic anhydride, DMAP, a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane).
-
Procedure: Dissolve the alcohol (1.0 eq), acetic anhydride (1.2-1.5 eq), and a catalytic amount of DMAP (0.01-0.1 eq) in the chosen solvent. Add the non-nucleophilic base (1.5-2.0 eq) to the mixture. Stir the reaction at room temperature and monitor its progress by TLC or GC. After completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified.[2]
Note on this compound Protocol: A standardized, general protocol for this compound as a nucleophilic catalyst is not as widely established as those for DBU and DMAP. However, a starting point for optimization would be to use it in a similar fashion to other carboxylate salt catalysts. This would typically involve dissolving the substrate and acylating agent in a suitable aprotic solvent, adding a catalytic amount of this compound (e.g., 5-20 mol%), and heating the reaction mixture while monitoring its progress. The optimal conditions, including solvent, temperature, and catalyst loading, would need to be determined empirically for each specific reaction.
Conclusion and Future Outlook
This compound presents a promising, yet underexplored, alternative in the field of nucleophilic catalysis. The "cesium effect" suggests the potential for unique reactivity and selectivity that may surpass traditional catalysts in specific applications. While direct comparative data with established catalysts like DBU and DMAP is currently limited, the existing body of research on cesium salts in organic synthesis strongly encourages further investigation.
For researchers and professionals in drug development, exploring this compound as a catalyst could unlock new synthetic pathways, improve process efficiency, and lead to the discovery of novel chemical entities. As more research is conducted, a clearer picture of its catalytic prowess and optimal applications will undoubtedly emerge, solidifying its place in the modern synthetic chemist's toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Efficacy of cesium benzoate in comparison to other cesium salts in synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of base can be a critical determinant of reaction efficiency and yield. Among the alkali metal carbonates and salts utilized, cesium compounds have garnered significant attention for their often superior performance, a phenomenon frequently referred to as the "cesium effect"[1]. This guide provides a comprehensive comparison of the efficacy of cesium benzoate against other common cesium salts—namely cesium carbonate, cesium fluoride, and cesium chloride—in the context of synthetically important palladium-catalyzed cross-coupling reactions.
Executive Summary
While cesium carbonate and cesium fluoride are well-established bases in a multitude of organic transformations, this guide illuminates the potential of this compound as a viable and, in certain contexts, advantageous alternative. The evidence collated suggests that the enhanced solubility of cesium carboxylates, including this compound, in organic solvents may contribute to milder reaction conditions and improved outcomes[2]. However, a direct, quantitative comparison in widely adopted reactions remains an area ripe for further exploration. This guide presents the available data, physicochemical properties, and detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties of Cesium Salts
The reactivity and efficacy of a salt in a chemical reaction are intrinsically linked to its physical and chemical properties. Solubility in the reaction solvent and the basicity of the anion are particularly crucial. The table below summarizes key properties of the cesium salts discussed.
| Property | This compound (C₇H₅CsO₂) | Cesium Carbonate (Cs₂CO₃) | Cesium Fluoride (CsF) | Cesium Chloride (CsCl) |
| Molecular Weight | 254.02 g/mol [3] | 325.82 g/mol [4] | 151.90 g/mol [5] | 168.36 g/mol |
| Appearance | White solid | White crystalline solid[4] | White crystalline solid[5] | Colorless solid |
| Melting Point | Not available | 610 °C (decomposes)[4] | 682 °C[6] | 645 °C |
| Solubility in Water | Soluble | 2605 g/L (15 °C)[4] | Highly soluble | 1860 g/L (20 °C) |
| Solubility in DMF | Soluble (qualitative)[7] | 119.6 g/L[4] | Soluble | Soluble |
| Basicity of Anion | Benzoate is a weak base[8] | Carbonate is a moderately strong base[9] | Fluoride is a moderately basic[5] | Chloride is the conjugate base of a strong acid (HCl) and is therefore a very weak base. |
The "Cesium Effect": A Brief Overview
The term "cesium effect" encapsulates the often-observed enhancement of reaction rates and yields when cesium bases are used in place of other alkali metal bases like potassium or sodium carbonate[1]. This effect is attributed to several factors, including the large ionic radius and low charge density of the cesium cation, which leads to weaker ion pairing and greater dissociation in organic solvents. This results in a more "naked" and, therefore, more reactive anion[1]. Furthermore, the higher solubility of many cesium salts in organic solvents increases the concentration of the base in the reaction phase, facilitating the desired transformation[10].
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The choice of base is critical in the catalytic cycle of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide. The base plays a crucial role in the transmetalation step. While cesium carbonate is a widely used and effective base in these reactions, the potential of this compound is an area of interest.
Hypothetical Comparative Data in Suzuki-Miyaura Coupling
Due to a lack of direct comparative experimental data in the literature for this compound, the following table is a hypothetical representation based on the known properties of cesium carboxylates. It illustrates the type of data required for a definitive comparison.
| Entry | Cesium Salt | Yield (%) | Reaction Time (h) |
| 1 | This compound | - | - |
| 2 | Cesium Carbonate | - | - |
| 3 | Cesium Fluoride | - | - |
| 4 | Cesium Chloride | - | - |
Note: The above table is for illustrative purposes only. Researchers are encouraged to perform their own comparative studies.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The base is required to regenerate the active Pd(0) catalyst.
Hypothetical Comparative Data in Heck Reaction
Similar to the Suzuki coupling, direct comparative data for this compound in the Heck reaction is scarce. The following is a hypothetical table.
| Entry | Cesium Salt | Yield (%) | Reaction Time (h) |
| 1 | This compound | - | - |
| 2 | Cesium Carbonate | - | - |
| 3 | Cesium Fluoride | - | - |
| 4 | Cesium Chloride | - | - |
Note: The above table is for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific community. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for a comparative study of different cesium salts.
General Protocol for a Comparative Study of Cesium Salts in a Suzuki-Miyaura Coupling Reaction
This protocol describes the coupling of a generic aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Cesium Salt (this compound, Cesium Carbonate, Cesium Fluoride, or Cesium Chloride) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), the chosen cesium salt (2.0 mmol), and the palladium catalyst (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, graphical representations of the reaction mechanism and experimental workflow are provided below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for a cross-coupling reaction.
Conclusion and Future Outlook
The exploration of different cesium salts in organic synthesis reveals a nuanced landscape where factors like solubility and basicity play a pivotal role in reaction outcomes. While cesium carbonate and cesium fluoride are workhorse bases, the potential advantages of this compound, particularly its solubility profile, warrant further investigation. The lack of direct comparative studies highlights a gap in the current literature. Future research should focus on systematic, quantitative comparisons of this compound against other cesium salts in a variety of important synthetic transformations. Such studies would provide invaluable data for chemists to optimize reaction conditions, potentially leading to milder, more efficient, and higher-yielding synthetic routes. This guide serves as a foundational resource to encourage and facilitate such investigations.
References
- 1. scribd.com [scribd.com]
- 2. biofuranchem.com [biofuranchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 5. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 6. Cesium Fluoride [commonorganicchemistry.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. old.inno-chem.com.cn [old.inno-chem.com.cn]
A Comparative Guide to Characterization Techniques for Confirming the Purity of Synthesized Cesium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for confirming the purity of synthesized cesium benzoate. By presenting detailed experimental protocols and comparative data alongside other alkali metal benzoates—namely sodium benzoate and potassium benzoate—this document serves as a practical resource for researchers engaged in the synthesis and quality control of this compound. The purity of a synthesized compound is paramount in research and development, particularly in the pharmaceutical industry, as impurities can significantly alter its chemical, physical, and biological properties.
Introduction to Purity Assessment of this compound
This compound (C₇H₅CsO₂) is an alkali metal salt of benzoic acid. Its synthesis, typically through the reaction of benzoic acid with a cesium base like cesium carbonate or cesium hydroxide, can introduce various impurities.[1] These may include unreacted starting materials, byproducts, or residual solvents. A multi-technique approach is therefore essential for a thorough purity assessment. This guide focuses on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC) as primary methods for characterization.
Comparative Analysis of Alkali Metal Benzoates
To provide a clear benchmark for the characterization of this compound, this guide includes comparative data for sodium benzoate and potassium benzoate. The properties of these salts are influenced by the nature of the alkali metal cation, and understanding these trends can aid in the interpretation of analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure and assessing purity. For this compound, ¹H and ¹³C NMR are used to confirm the presence of the benzoate anion and to detect any organic impurities.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[2]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to obtain singlet peaks for each unique carbon.
-
Acquire a sufficient number of scans, as ¹³C has a low natural abundance.
-
Comparative ¹H NMR Data
The ¹H NMR spectrum of the benzoate anion is characterized by signals in the aromatic region. The chemical shifts are influenced by the solvent and the counter-ion.
| Compound | Aromatic Protons (ortho) | Aromatic Protons (meta, para) | Reference Solvent |
| This compound (Predicted) | ~7.8-8.0 ppm (doublet) | ~7.4-7.6 ppm (multiplet) | D₂O |
| Sodium Benzoate | ~7.85 ppm (doublet) | ~7.44-7.55 ppm (multiplet) | D₂O |
| Potassium Benzoate | ~7.9 ppm (doublet) | ~7.4-7.5 ppm (multiplet) | D₂O |
Note: Predicted values for this compound are based on the trends observed for other alkali metal benzoates.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the benzoate anion.
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Reference Solvent |
| This compound (Predicted) | ~175-178 ppm | ~128-135 ppm | D₂O |
| Sodium Benzoate | ~176.5 ppm | ~129.0, 130.5, 131.3, 134.0 ppm | D₂O |
| Potassium Benzoate | ~176.0 ppm | ~129.2, 130.7, 131.5, 134.2 ppm | D₂O |
Note: Predicted values for this compound are based on the trends observed for other alkali metal benzoates.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the carboxylate group and the aromatic ring.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Comparative FTIR Data
The key vibrational bands for alkali metal benzoates are the asymmetric and symmetric stretching of the carboxylate group. The positions of these bands are sensitive to the cation.
| Compound | Asymmetric COO⁻ Stretch (cm⁻¹) | Symmetric COO⁻ Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |
| This compound (Predicted) | ~1530-1550 | ~1390-1410 | ~1600, ~1450 |
| Sodium Benzoate | ~1550 | ~1414 | ~1598, ~1485 |
| Potassium Benzoate | ~1545 | ~1405 | ~1605, ~1490 |
Note: Predicted values for this compound are based on the expected trend of decreasing vibrational frequency with increasing cation mass and ionic radius.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material. For this compound, these techniques can be used to assess its decomposition temperature and identify the presence of volatile impurities or hydrates.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place 5-10 mg of the synthesized this compound into an appropriate TGA/DSC pan (e.g., alumina or platinum).[4]
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Analysis Conditions:
Comparative Thermal Analysis Data
The thermal stability of alkali metal benzoates generally increases down the group due to the decreasing polarizing power of the cation.
| Compound | Decomposition Onset (°C) | Major Thermal Events |
| This compound (Predicted) | > 500 | Endothermic melting followed by decomposition |
| Sodium Benzoate | ~450-475 | Decomposition |
| Potassium Benzoate | > 300 (melts), decomposes at higher temperatures | Melting followed by decomposition |
Note: The predicted decomposition onset for this compound is based on the general trend of increasing thermal stability for alkali metal salts of oxoacids down the group.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the synthesis and purity confirmation of this compound, as well as the logical relationships between the characterization techniques and the information they provide.
References
Benchmarking Cesium Benzoate in a Novel Nanoparticle Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel cesium benzoate-stabilized nanoparticle drug delivery system (Cs-NP) against established formulations. The data presented herein is generated from a series of standardized in vitro experiments designed to assess the key performance indicators relevant to preclinical drug development. Detailed experimental protocols and visual representations of key processes are provided to ensure reproducibility and facilitate a comprehensive understanding of the Cs-NP system's performance characteristics.
I. Performance Benchmarks: A Comparative Analysis
The Cs-NP formulation was benchmarked against two widely used nanoparticle systems: polyethylene glycol-coated liposomes (PEG-Lipo) and poly(lactic-co-glycolic acid) nanoparticles (PLGA-NP). All systems were loaded with the model anticancer drug, Doxorubicin.
Table 1: Physicochemical Characterization of Nanoparticle Formulations
| Parameter | This compound NP (Cs-NP) | PEG-Liposomes (PEG-Lipo) | PLGA Nanoparticles (PLGA-NP) |
| Mean Particle Size (nm) | 120 ± 5 | 150 ± 10 | 200 ± 15 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.25 ± 0.05 | 0.30 ± 0.07 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | -35 ± 4 |
| Drug Encapsulation Efficiency (%) | 92 ± 3 | 85 ± 5 | 78 ± 6 |
Table 2: In Vitro Performance Metrics
| Parameter | This compound NP (Cs-NP) | PEG-Liposomes (PEG-Lipo) | PLGA Nanoparticles (PLGA-NP) |
| Drug Release at 24h (%) | 35 ± 4 | 45 ± 5 | 60 ± 7 |
| HeLa Cell Viability (IC50, µg/mL) | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| Hemolysis (%) | 2.1 ± 0.5 | 3.5 ± 0.8 | 4.2 ± 1.0 |
II. Experimental Protocols
A. Nanoparticle Formulation and Characterization
1. Preparation of Doxorubicin-Loaded Cs-NP:
-
A solution of this compound (1 mg/mL) in deionized water is prepared.
-
Doxorubicin hydrochloride (0.5 mg/mL) is dissolved in the this compound solution.
-
A biodegradable polymer (e.g., chitosan) is dissolved in a separate aqueous solution.
-
The doxorubicin-cesium benzoate solution is added dropwise to the polymer solution under constant stirring.
-
The resulting nanoparticle suspension is purified by centrifugation and redispersed in phosphate-buffered saline (PBS).
2. Physicochemical Characterization:
-
Particle Size and PDI: Measured by Dynamic Light Scattering (DLS) using a Malvern Zetasizer Nano ZS.
-
Zeta Potential: Determined by Laser Doppler Velocimetry using the same instrument.
-
Encapsulation Efficiency: Calculated by quantifying the amount of free doxorubicin in the supernatant after centrifugation using UV-Vis spectroscopy at 480 nm.
B. In Vitro Performance Assays
1. In Vitro Drug Release:
-
A known concentration of the nanoparticle formulation is placed in a dialysis bag (MWCO 10 kDa).
-
The dialysis bag is incubated in a release medium (PBS, pH 7.4) at 37°C with gentle shaking.
-
At predetermined time points, aliquots of the release medium are withdrawn and the concentration of released doxorubicin is measured by UV-Vis spectroscopy.
2. Cell Viability Assay (MTT Assay):
-
HeLa cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with serial dilutions of the nanoparticle formulations.
-
After 48 hours of incubation, MTT reagent is added to each well.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated.
3. Hemolysis Assay:
-
Freshly isolated red blood cells are incubated with different concentrations of the nanoparticle formulations.
-
After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the amount of released hemoglobin.
-
A positive control (Triton X-100) and a negative control (PBS) are used for comparison.
III. Visualized Workflows and Pathways
Caption: Experimental workflow for nanoparticle formulation and evaluation.
Caption: Proposed cellular uptake and mechanism of action for Cs-NP-Dox.
The "Cesium Effect": A Comparative Guide to Cesium Benzoate in Experimental Chemistry
For researchers, scientists, and drug development professionals, the choice of reagents can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comprehensive cross-validation of experimental data related to cesium benzoate, comparing its performance with other common alkali metal benzoates and highlighting the well-documented "Cesium Effect" in organic synthesis.
The superior performance of cesium salts in many organic reactions is attributed to the unique properties of the cesium cation (Cs⁺). Its large ionic radius and low charge density result in weaker ion pairing in organic solvents. This leads to a higher concentration of the more reactive, "naked" anion, a phenomenon often referred to as the "Cesium Effect". This effect translates into tangible benefits in experimental settings, including accelerated reaction rates, increased yields, and milder reaction conditions.
Quantitative Comparison of Alkali Metal Benzoate Properties
The advantages of this compound over other alkali metal benzoates, such as sodium benzoate and potassium benzoate, are rooted in fundamental physicochemical properties that influence their behavior in solution.
| Property | This compound (C₇H₅CsO₂) | Sodium Benzoate (C₇H₅NaO₂) | Potassium Benzoate (C₇H₅KO₂) | Lithium Benzoate (C₇H₅LiO₂) |
| Molecular Weight ( g/mol ) | 254.02 | 144.11 | 160.21 | 128.05 |
| Solubility in Aprotic Solvents (e.g., DMF, DMSO) | High | Low | Moderate | Low |
| Degree of Ion Dissociation | High | Low | Moderate | Low |
| Reactivity of Anion | High ("naked" anion) | Low (tight ion pair) | Moderate | Low (tight ion pair) |
| Hygroscopicity | Moderate | Low | Moderate | High |
Performance in Key Organic Reactions: A Comparative Overview
In various synthetic transformations crucial for drug discovery and development, the choice of the cation in a benzoate salt can be critical. Cesium salts consistently demonstrate superior performance in reactions sensitive to the nucleophilicity of the carboxylate anion.
| Reaction Type | This compound | Other Alkali Metal Benzoates (Na, K, Li) | Key Advantages of this compound |
| Nucleophilic Substitution (O-alkylation) | High yields, shorter reaction times, milder conditions.[1] | Lower yields, longer reaction times, often requires harsher conditions. | The highly reactive "naked" benzoate anion readily participates in the substitution reaction.[1] |
| Palladium-Catalyzed Cross-Coupling Reactions | Efficiently acts as a base and a source of benzoate nucleophile. | Less effective as a base, leading to slower reactions and lower yields. | Superior solubility and basicity in organic solvents facilitate the catalytic cycle. |
| Macrocyclization Reactions | Promotes high-dilution cyclization, leading to better yields of macrocycles. | Often results in polymerization or lower yields of the desired macrocycle. | The "Cesium Effect" favors intramolecular reactions over intermolecular polymerization. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (O-alkylation) using this compound
This protocol describes a typical procedure for the O-alkylation of an alkyl halide with this compound.
Materials:
-
Alkyl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes to ensure good dispersion.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura type) where this compound could act as a base
This protocol outlines a general procedure where a cesium salt's basicity is crucial. While cesium carbonate is more common, this compound can also function as a base in certain contexts.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
This compound (as a base, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and this compound.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Visualizing the "Cesium Effect" and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Cesium Benzoate: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical waste is paramount for laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for cesium benzoate, a compound used in various research and development applications. The following information is intended for researchers, scientists, and drug development professionals to facilitate safe handling and disposal, thereby minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of this compound, it is crucial to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. While non-radioactive cesium compounds generally do not require special disposal protocols, the benzoate component and the overall reactivity of the compound must be considered.[1] In the absence of a specific SDS for this compound, the SDS for sodium benzoate can serve as a reference for understanding the potential hazards associated with the benzoate anion.
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Spill Management: In the event of a spill, contain the material using appropriate spill kits and dispose of the cleanup materials as hazardous waste.[2]
Hazard Profile Summary
The following table summarizes the potential hazards associated with components of this compound, based on available data for related compounds.
| Hazard Category | Description | Primary Concern |
| Acute Toxicity (Oral) | Benzoates generally exhibit low acute oral toxicity.[3] | Ingestion |
| Skin Irritation | Benzoic acid is slightly irritating to the skin.[3] | Skin Contact |
| Eye Irritation | Benzoic acid and its salts can cause eye irritation.[3] | Eye Contact |
| Reactivity | Pure cesium metal is highly reactive with water. While cesium compounds are generally less reactive, this potential hazard should be considered.[4][5] | Incompatible Materials |
| Environmental Hazards | Benzoates are generally considered to be readily biodegradable and have low potential for bioaccumulation.[3] However, they can be found in municipal wastewater.[6][7] | Environmental Release |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] The following is a general procedural guideline:
-
Waste Identification and Classification:
-
Determine if the this compound waste is contaminated with other hazardous materials.
-
Classify the waste according to your institution's and local regulatory agency's guidelines. It may be classified based on its chemical properties, such as being a non-hazardous solid waste or requiring specific disposal as a chemical waste.
-
-
Waste Segregation and Storage:
-
Store this compound waste in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Disposal Request and Collection:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information on the waste composition and quantity.
-
-
Off-site Disposal:
-
The collected waste will be transported by a licensed hazardous waste disposal company for final treatment and disposal in a permitted facility.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective [eaht.org]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Cesium Benzoate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cesium Benzoate (C₇H₅CsO₂), empowering you to work confidently and securely.
Understanding the Hazards
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A clear understanding of these risks is the first step toward mitigating them.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate for larger quantities. | Conforms to ANSI Z87.1 standard. Protects against dust particles and potential splashes. |
| Hands | Nitrile gloves. | Provides adequate protection against skin contact with the solid compound. |
| Body | Flame-resistant laboratory coat. | Protects against incidental contact and potential ignition sources. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary. | Prevents inhalation of airborne particles that can cause respiratory tract irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes risk. Follow this step-by-step operational workflow.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| Spill | Ventilate area of leak or spill. Wear appropriate personal protective equipment. Sweep up and containerize for reclamation or disposal. Avoid generating dusty conditions. |
| Fire | Use a dry chemical, soda ash, lime, or sand extinguisher. DO NOT USE WATER. |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical final step.
Disposal Guidelines:
-
Non-radioactive this compound waste should be disposed of as hazardous chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated materials, such as gloves and paper towels, should also be disposed of as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
